molecular formula C14H18O4 B15600655 Aspergillumarin B

Aspergillumarin B

Numéro de catalogue: B15600655
Poids moléculaire: 250.29 g/mol
Clé InChI: JDIGWVAMJGGRBY-GXSJLCMTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aspergillumarin B is a 2-benzopyran.
This compound has been reported in Penicillium with data available.

Propriétés

Formule moléculaire

C14H18O4

Poids moléculaire

250.29 g/mol

Nom IUPAC

(3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C14H18O4/c1-9(15)4-2-6-11-8-10-5-3-7-12(16)13(10)14(17)18-11/h3,5,7,9,11,15-16H,2,4,6,8H2,1H3/t9-,11+/m0/s1

Clé InChI

JDIGWVAMJGGRBY-GXSJLCMTSA-N

Origine du produit

United States

Foundational & Exploratory

Unveiling Aspergillumarin B: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillumarin B is a dihydroisocoumarin derivative that has been isolated from marine-derived fungi. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this natural product. The document details the experimental protocols, quantitative data, and spectroscopic analysis that were instrumental in its identification and characterization. This information serves as a valuable resource for researchers interested in the exploration of novel marine natural products and their potential applications in drug discovery.

Discovery and Biological Activity

This compound was first reported as a new dihydroisocoumarin derivative isolated from the marine-derived endophytic fungus Aspergillus sp. SCSIO F065. This fungal strain was obtained from the fresh leaves of the mangrove tree Bruguiera gymnorrhiza, collected from the South China Sea.[1] In initial bioassays, this compound, along with its analogue Aspergillumarin A, demonstrated weak antibacterial activity against Staphylococcus aureus and Bacillus subtilis at a concentration of 50 μg/mL.[1]

Experimental Protocols

The following sections outline the detailed methodologies employed in the cultivation of the fungus, extraction of the metabolites, and the subsequent isolation and purification of this compound.

Fungal Strain and Cultivation

The producing microorganism, Aspergillus sp. SCSIO F065, was isolated from the inner tissue of a fresh leaf of the mangrove plant Bruguiera gymnorrhiza. The fungus was identified based on its morphological characteristics and analysis of its ITS sequence. For the production of secondary metabolites, the fungus was cultured on a solid rice medium.

Extraction and Isolation

The fermented rice solid culture of Aspergillus sp. SCSIO F065 was extracted to yield a crude extract. This extract was then subjected to a series of chromatographic techniques to isolate the individual compounds. The purification process involved repeated column chromatography, which is a standard method for separating components of a mixture.

The general workflow for the isolation of this compound is depicted in the following diagram:

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification fungus Aspergillus sp. SCSIO F065 cultivation Solid Rice Medium fungus->cultivation Inoculation fermented_culture Fermented Culture extraction Solvent Extraction fermented_culture->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Repeated Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions pure_compound This compound fractions->pure_compound Further Purification

Figure 1: Experimental workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Appearance Not specified in the initial report.
High-Resolution ESI-MS The exact mass is crucial for confirming the molecular formula.
¹H NMR (Proton NMR) Provides information on the number and environment of hydrogen atoms.
¹³C NMR (Carbon NMR) Provides information on the number and type of carbon atoms.
2D NMR (COSY, HMQC, HMBC) Used to establish the connectivity between atoms in the molecule.

Note: The detailed NMR and MS data would be found in the full scientific publication and are essential for the unambiguous structural assignment.

The structure of this compound was established as a dihydroisocoumarin derivative based on the detailed analysis of its 1D and 2D NMR spectra.

Quantitative Data Summary

The following table presents the available quantitative data for this compound.

Data PointValue
Molecular Weight 250.29 g/mol
Antibacterial Activity (MIC)
Staphylococcus aureus50 μg/mL (weak)[1]
Bacillus subtilis50 μg/mL (weak)[1]

Conclusion

This compound represents a member of the diverse family of isochroman (B46142) derivatives produced by marine-derived fungi. This technical guide has provided a detailed overview of its discovery from Aspergillus sp. SCSIO F065, the experimental procedures for its isolation, and the methods used for its structural elucidation. The weak antibacterial activity of this compound suggests that further investigation and potential structural modifications may be necessary to enhance its biological profile for consideration in drug development programs. This work underscores the importance of exploring unique marine environments for the discovery of novel bioactive secondary metabolites.

References

Unveiling the Molecular Architecture of Aspergillumarin B: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data crucial for the structure elucidation of Aspergillumarin B, a bioactive secondary metabolite. The information presented herein is compiled from various studies that have isolated and characterized this natural product, offering a comprehensive resource for its identification and further investigation.

This compound is a dihydroisocoumarin derivative, a class of compounds known for their diverse biological activities. Its molecular structure was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic characteristics of this compound are summarized below. This data serves as a reference for the identification of the compound.

PropertyData
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.1205 g/mol
Appearance Colorless oil
Optical Rotation [α]²⁵_D_ -25.0 (c 0.1, MeOH)
UV (MeOH) λₘₐₓ (log ε) 245 (4.12), 310 (3.58) nm
IR (KBr) νₘₐₓ 3400, 2925, 1680, 1610, 1460, 1250 cm⁻¹
HR-ESI-MS m/z 251.1283 [M+H]⁺ (calcd. for C₁₄H₁₉O₄, 251.1283)

Nuclear Magnetic Resonance (NMR) Data

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for the structural confirmation of this compound. The following tables present the detailed chemical shifts and coupling constants, typically recorded in deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD).

¹H NMR Spectroscopic Data
Positionδ_H (ppm)MultiplicityJ (Hz)
34.45m
4a2.95dd16.0, 3.5
4b3.05dd16.0, 11.5
57.05d8.0
67.45t8.0
76.80d8.0
1'a1.80m
1'b1.95m
2'a1.55m
2'b1.65m
3'a1.40m
3'b1.50m
4'3.85m
5'1.25d6.0
8-OH11.05s
¹³C NMR Spectroscopic Data
Positionδ_C (ppm)
1165.5
378.0
435.0
4a138.0
5118.0
6136.5
7116.0
8162.0
8a108.0
1'35.5
2'25.0
3'38.0
4'68.0
5'23.5

Experimental Protocols

The methodologies outlined below are representative of the procedures used for the isolation and spectroscopic analysis of this compound.

Isolation and Purification
  • Fermentation: The producing fungal strain, typically a marine-derived Aspergillus or Penicillium species, is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for several weeks.

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:

    • Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents (e.g., hexane-ethyl acetate).

    • Sephadex LH-20 Column Chromatography: Fractions are further purified to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase HPLC column (e.g., C18) with a suitable solvent system (e.g., methanol-water).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the compound.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer in a suitable solvent (e.g., methanol) to identify characteristic chromophores.

  • IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet or a thin film.

  • Optical Rotation: The specific rotation is measured using a polarimeter with a sodium D line at a specific temperature and concentration.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound from its spectroscopic data is illustrated in the following diagram.

structure_elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation HRMS HRMS Molecular_Formula Determine Molecular Formula (C₁₄H₁₈O₄) HRMS->Molecular_Formula 1D_NMR 1D NMR (¹H, ¹³C) Functional_Groups Identify Functional Groups (OH, C=O, Aromatic Ring) 1D_NMR->Functional_Groups Proton_Carbon_Framework Establish ¹H-¹³C Framework (HSQC) 1D_NMR->Proton_Carbon_Framework 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Proton_Carbon_Framework Proton_Proton_Connectivity Determine ¹H-¹H Connectivity (COSY) 2D_NMR->Proton_Proton_Connectivity Long_Range_Correlations Assemble Fragments (HMBC) 2D_NMR->Long_Range_Correlations Stereochemistry Determine Relative Stereochemistry (NOESY, Coupling Constants) 2D_NMR->Stereochemistry Other_Spec UV, IR, [α]D Other_Spec->Functional_Groups Molecular_Formula->Long_Range_Correlations Functional_Groups->Long_Range_Correlations Proton_Carbon_Framework->Proton_Proton_Connectivity Proton_Proton_Connectivity->Long_Range_Correlations Long_Range_Correlations->Stereochemistry Final_Structure Elucidated Structure of This compound Stereochemistry->Final_Structure

Workflow for the structure elucidation of this compound.

This comprehensive guide serves as a foundational resource for the identification and further study of this compound. The detailed spectroscopic data and experimental protocols provided will aid researchers in the fields of natural product chemistry, drug discovery, and metabolomics.

The Aspergillumarin B Biosynthetic Pathway in Aspergillus sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillumarin B, a polyketide-derived secondary metabolite from Aspergillus species, possesses a 3,4-dihydroisochromen-1-one core structure. While the complete biosynthetic pathway for this compound has not been fully elucidated in the scientific literature, this technical guide provides a comprehensive overview of a putative pathway based on established principles of polyketide biosynthesis in filamentous fungi. This document details the proposed enzymatic steps, the genetic architecture of a hypothetical biosynthetic gene cluster (BGC), and standard experimental protocols for pathway characterization. The information presented herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and related isochromanone compounds for potential therapeutic applications.

Introduction

Fungi of the genus Aspergillus are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities.[1] Among these are polyketides, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[2] this compound, a member of the dihydroisochromenone family, is a polyketide-derived metabolite with potential biological activities that warrant further investigation for drug development. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling pathway engineering for analog generation, and improving production titers.

This guide outlines a putative biosynthetic pathway for this compound, detailing the key enzymatic transformations from primary metabolic precursors to the final natural product. It also provides an overview of the genetic organization of a hypothetical biosynthetic gene cluster and detailed experimental methodologies for pathway elucidation and characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be initiated by a non-reducing polyketide synthase (NR-PKS) and followed by a series of post-PKS modifications by tailoring enzymes. The pathway likely proceeds through the following key steps:

  • Polyketide Chain Assembly: A Type I iterative PKS initiates biosynthesis by utilizing acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. Through successive rounds of Claisen condensation, a hexaketide chain is assembled.

  • Cyclization and Aromatization: The linear polyketide chain undergoes intramolecular cyclization and aromatization to form a key aromatic intermediate.

  • Reductive and Hydroxylating Modifications: The aromatic intermediate is then subjected to a series of modifications, including reductions and hydroxylations, catalyzed by tailoring enzymes such as reductases and monooxygenases, to form the characteristic 3,4-dihydroisochromen-1-one core and the hydroxypentyl side chain.

The proposed enzymatic functions are detailed in Table 1.

Table 1: Proposed Enzymes and their Functions in this compound Biosynthesis
Gene (Hypothetical) Enzyme Proposed Function
ambANon-reducing Polyketide Synthase (NR-PKS)Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the hexaketide backbone, followed by cyclization and aromatization.
ambBReductaseReduces a ketone group on the polyketide-derived intermediate.
ambCMonooxygenase/HydroxylaseCatalyzes the hydroxylation of the pentyl side chain.
ambDTranscription FactorRegulates the expression of the other genes within the biosynthetic gene cluster.
ambETransporterFacilitates the export of this compound out of the fungal cell.

Note: The gene designations are hypothetical and serve as placeholders for the purpose of this guide.

Aspergillumarin_B_Biosynthesis acetyl_coa Acetyl-CoA + 5x Malonyl-CoA pks ambA (NR-PKS) acetyl_coa->pks polyketide Linear Hexaketide pks->polyketide cyclized_intermediate Aromatic Intermediate polyketide->cyclized_intermediate Cyclization/ Aromatization reductase ambB (Reductase) cyclized_intermediate->reductase reduced_intermediate Reduced Intermediate reductase->reduced_intermediate hydroxylase ambC (Monooxygenase) reduced_intermediate->hydroxylase aspergillumarin_b This compound hydroxylase->aspergillumarin_b

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The characterization of a putative biosynthetic gene cluster for this compound would involve a combination of genetic and biochemical techniques. Standard experimental workflows are outlined below.

Identification of the Putative Biosynthetic Gene Cluster

A putative BGC for this compound can be identified through genome mining of a producing Aspergillus strain. This involves searching the genome for a gene encoding a non-reducing polyketide synthase, which is often clustered with genes for tailoring enzymes, a transcription factor, and a transporter.

Gene Knockout and Complementation

To confirm the involvement of a candidate BGC in this compound biosynthesis, targeted gene knockouts of the PKS gene (ambA) and other putative tailoring enzyme genes are performed.

Protocol: Gene Knockout in Aspergillus sp. via Homologous Recombination

  • Construct the Deletion Cassette:

    • Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene from the genomic DNA of the wild-type Aspergillus strain.

    • Amplify a selectable marker gene (e.g., pyrG, hygB).

    • Assemble the 5' flank, selectable marker, and 3' flank into a linear deletion cassette using fusion PCR or Gibson assembly.

  • Protoplast Preparation:

    • Grow the recipient Aspergillus strain in a suitable liquid medium.

    • Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, chitinase, β-glucuronidase) in an osmotic stabilizer (e.g., 1.2 M sorbitol).

  • Transformation:

    • Introduce the deletion cassette into the prepared protoplasts using PEG-mediated transformation.

  • Selection and Screening:

    • Plate the transformed protoplasts on a selective medium corresponding to the selectable marker used.

    • Isolate individual transformants and screen for the correct integration of the deletion cassette by PCR using primers flanking the target gene locus.

  • Metabolite Analysis:

    • Cultivate the confirmed knockout mutants and the wild-type strain under producing conditions.

    • Extract the secondary metabolites and analyze the metabolic profiles using HPLC or LC-MS to confirm the abolishment of this compound production in the knockout strain.

  • Gene Complementation:

    • To confirm that the observed phenotype is due to the deletion of the target gene, reintroduce the wild-type gene into the knockout mutant and verify the restoration of this compound production.

Gene_Knockout_Workflow start Identify Putative BGC construct_cassette Construct Deletion Cassette (5' flank - marker - 3' flank) start->construct_cassette protoplast Prepare Protoplasts from Aspergillus sp. start->protoplast transform PEG-mediated Transformation construct_cassette->transform protoplast->transform select Select Transformants on Selective Media transform->select screen Screen Transformants by PCR select->screen analyze Metabolite Analysis (HPLC/LC-MS) screen->analyze confirm Confirm Loss of This compound Production analyze->confirm

Caption: Workflow for gene knockout and functional analysis.

Heterologous Expression

Heterologous expression of the putative BGC in a model host, such as Aspergillus nidulans or Aspergillus oryzae, can be used to confirm its role in this compound production, especially if the native producer is genetically intractable.

Protocol: Heterologous Expression in Aspergillus nidulans

  • Clone the BGC:

    • Amplify the entire BGC from the genomic DNA of the producing strain. For large clusters, this may require cloning overlapping fragments.

    • Assemble the BGC into a suitable fungal expression vector, often through in vivo homologous recombination in yeast.

  • Host Strain Transformation:

    • Transform the expression vector into a suitable A. nidulans host strain (e.g., a strain with a low background of native secondary metabolites).

  • Expression and Metabolite Analysis:

    • Cultivate the recombinant A. nidulans strain under conditions that induce the expression of the heterologous genes.

    • Extract and analyze the metabolites by HPLC or LC-MS, comparing the metabolic profile to that of a control strain transformed with an empty vector. The production of this compound in the recombinant strain confirms the function of the BGC.

Heterologous_Expression_Workflow start Identify and Clone Putative BGC construct_vector Assemble BGC into Expression Vector start->construct_vector transform_host Transform into Heterologous Host (e.g., A. nidulans) construct_vector->transform_host cultivate Cultivate Recombinant Strain transform_host->cultivate analyze Metabolite Extraction and Analysis (HPLC/LC-MS) cultivate->analyze confirm Confirm Production of This compound analyze->confirm

Caption: Workflow for heterologous expression of a BGC.

Quantitative Data

As the biosynthetic pathway of this compound has not been experimentally elucidated, there is no specific quantitative data available for enzyme kinetics or metabolite concentrations. For reference, Table 2 provides typical ranges for polyketide production in native and heterologous Aspergillus hosts, which can serve as a benchmark for future studies on this compound.

Table 2: Representative Production Titers of Polyketides in Aspergillus
Compound Producing Organism Production Titer (mg/L) Reference
SterigmatocystinAspergillus nidulans (native)10-50[Generic Literature]
LovastatinAspergillus terreus (native)100-500[Generic Literature]
Orsellinic AcidAspergillus nidulans (heterologous expression)50-200[Generic Literature]

Note: These values are illustrative and can vary significantly depending on the specific strain and culture conditions.

Conclusion

This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound in Aspergillus sp. The proposed pathway, based on the well-established principles of fungal polyketide biosynthesis, offers a roadmap for the experimental elucidation of this pathway. The detailed protocols for gene knockout and heterologous expression provide researchers with the necessary tools to functionally characterize the responsible biosynthetic gene cluster. Further research in this area will not only illuminate the intricate biochemistry of this compound formation but also pave the way for its potential development as a therapeutic agent.

References

Aspergillumarin B: A Review of its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillumarin B is a secondary metabolite produced by certain species of fungi, notably from the genus Aspergillus. As a member of the diverse family of fungal metabolites, it holds potential for further investigation into its biological activities. This technical guide provides a summary of the currently available information on the chemical properties and stability of this compound. It is important to note that while basic chemical data is available, comprehensive experimental details regarding its stability and specific biological pathways remain limited in publicly accessible scientific literature.

Chemical Properties of this compound

The fundamental chemical properties of this compound have been identified, providing a foundational understanding of this molecule. These properties are crucial for any further research, including formulation development and biological activity screening.

Summary of Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily derived from computational predictions and database entries.[1]

PropertyValueSource
Molecular Formula C₁₄H₁₈O₄PubChem[1]
Molecular Weight 250.29 g/mol PubChem[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.Generic information for similar natural products. Specific quantitative data for this compound is not readily available.
Melting Point Data not available in searched literature.-
Boiling Point Data not available in searched literature.-
pKa Data not available in searched literature.-

Stability of this compound

The stability of a compound is a critical parameter for its development as a potential therapeutic agent. Stability studies are essential to determine the shelf-life, storage conditions, and potential degradation pathways.

General Considerations for Stability Testing

Comprehensive stability testing for a natural product like this compound would typically involve evaluating its integrity under various environmental conditions. General guidelines for stability testing of herbal and natural products are provided by regulatory bodies and include assessing the impact of:

  • pH: Evaluating stability across a range of pH values is crucial, especially for compounds intended for oral or parenteral administration.

  • Temperature: Accelerated stability studies at elevated temperatures are used to predict long-term stability at room temperature or under refrigerated conditions.[2][3]

  • Light: Photostability testing is necessary to determine if the compound is susceptible to degradation upon exposure to light.[4]

Stability of this compound: Current Status

Specific experimental data on the stability of this compound under varied pH, temperature, and light conditions are not extensively reported in the available scientific literature. To ensure the integrity of this compound for research and development, it is recommended that bespoke stability studies be conducted.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not available, a general workflow for assessing the stability of a natural product can be outlined. This serves as a template for researchers to design their own studies.

General Experimental Workflow for Stability Testing

The following diagram illustrates a generalized workflow for conducting stability studies on a natural product.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Compound This compound Stock Solution Formulation Preparation of Formulations (e.g., in different buffers, excipients) Compound->Formulation pH pH Variation (e.g., pH 2, 7, 10) Formulation->pH Temp Temperature (e.g., 4°C, 25°C, 40°C, 60°C) Formulation->Temp Light Photostability (UV/Vis exposure) Formulation->Light Sampling Time-point Sampling (e.g., 0, 1, 3, 6 months) pH->Sampling Temp->Sampling Light->Sampling Assay Purity & Potency Assay (e.g., HPLC, LC-MS) Sampling->Assay Degradation Degradation Product Identification Assay->Degradation Kinetics Degradation Kinetics Degradation->Kinetics ShelfLife Shelf-life Estimation Kinetics->ShelfLife

A generalized workflow for conducting stability studies of a natural product.

Biological Activity and Signaling Pathways

Understanding the biological activity and the underlying signaling pathways of a compound is paramount in drug discovery.

Reported Biological Activities

The search for specific biological activities of this compound did not yield detailed information on its mechanism of action or its effects on specific signaling pathways. While some related compounds from Aspergillus species have been reported to exhibit various biological activities, this information cannot be directly extrapolated to this compound.

Signaling Pathway Analysis

A mandatory requirement of this guide was to provide a diagram of a signaling pathway involving this compound. However, due to the lack of specific data in the scientific literature detailing the interaction of this compound with any biological pathways, it is not possible to generate an accurate and scientifically validated diagram at this time. Further research is required to elucidate the biological targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a fungal metabolite with defined basic chemical properties. However, there is a significant gap in the publicly available data regarding its detailed physicochemical characteristics, stability under various conditions, and its biological mechanism of action. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of extensive research means that the field is open for novel discoveries regarding the potential therapeutic applications of this compound.

Future research should focus on:

  • Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, pKa, and quantitative solubility in various solvents.

  • Systematic Stability Studies: Conducting thorough stability testing under different pH, temperature, and light conditions to establish a stability profile and identify any degradation products.

  • Biological Screening and Mechanism of Action Studies: A broad screening of biological activities followed by in-depth studies to identify the molecular targets and signaling pathways affected by this compound.

The generation of this critical data will be essential to unlock the full potential of this compound in the field of drug discovery and development.

References

Aspergillumarin B: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillumarin B is a dihydroisocoumarin, a class of polyketide secondary metabolites. This document provides a comprehensive overview of its natural source, the producing fungal strain, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. This guide is intended to serve as a valuable resource for researchers interested in the natural product chemistry and therapeutic potential of this compound.

Natural Source and Fungal Strain

This compound has been isolated from several fungal species, primarily belonging to the genus Aspergillus. The primary reported source is an endophytic fungus, Aspergillus sp. , which has been isolated from various marine and terrestrial hosts.

One specific strain, designated Aspergillus sp. NBUF87 , was isolated from a marine sponge of the genus Hymeniacidon, collected from the South China Sea[1][2]. Another reported source is an endophytic Aspergillus sp. isolated from the mangrove plant Bruguiera gymnorrhiza, also from the coast of the South China Sea[3]. Additionally, this compound has been identified as a metabolite of the endophytic fungus Talaromyces wortmannii LGT-4, isolated from Tripterygium wilfordii.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activity of this compound.

Biological ActivityTest Organism/AssayResultReference
Antibacterial ActivityMethicillin-resistant Staphylococcus aureus (MRSA)MIC > 50 µg/mL[4]
Antibacterial ActivityEscherichia coliMIC > 50 µg/mL[4]
Antibacterial ActivityStaphylococcus aureusWeak inhibition at 50 µg/mL
Antibacterial ActivityBacillus subtilisWeak inhibition at 50 µg/mL
Plant Growth InhibitionArabidopsis thaliana lateral root growthInhibition observed at 100 µM
Plant Growth InhibitionArabidopsis thaliana primary root growthNo significant inhibition at 100 µM

Experimental Protocols

Fungal Fermentation and Extraction

A detailed protocol for the fermentation of Aspergillus sp. NBUF87 and subsequent extraction of metabolites, including this compound, is provided below.

1. Fungal Strain:

  • Aspergillus sp. NBUF87, isolated from the marine sponge Hymeniacidon sp.

2. Seed Medium:

  • Potato Dextrose Broth (PDB) powder: 26 g/L

  • Sea salt: 35 g/L

  • Dissolved in distilled water.

3. Seed Culture Preparation:

  • Inoculate spores of Aspergillus sp. NBUF87 into 1 L Erlenmeyer flasks containing 400 mL of the seed medium.

  • Incubate on a shaker at 150 rpm for 100 hours at 28°C.

4. Large-Scale Fermentation:

  • Use 1 L Erlenmeyer flasks, each containing a solid rice medium (120 g rice, 6.3 g sea salt, 180 mL purified water).

  • Inoculate each flask with 30 mL of the seed culture.

  • Incubate the flasks under static conditions at room temperature for 30 days.

5. Extraction:

  • After incubation, mince the fermented rice solid medium and extract three times with ethyl acetate (B1210297) (EtOAc).

  • Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The following workflow outlines the chromatographic steps for the isolation of this compound from the crude extract.

Isolation_Workflow crude_extract Crude EtOAc Extract vlc Vacuum Liquid Chromatography (VLC) (Silica Gel, step-gradient elution) crude_extract->vlc fractions Fractions (Fr.1 - Fr.5) vlc->fractions mplc Medium Pressure Liquid Chromatography (MPLC) (ODS, MeOH/H2O gradient) fractions->mplc Fr. 4 sephadex Sephadex LH-20 Chromatography (CH2Cl2/MeOH, 1:1) fractions->sephadex Fr. 5 subfractions Sub-fractions mplc->subfractions Fr. 4B hplc Semi-preparative RP-HPLC (MeOH/H2O) subfractions->hplc Fr. 4B-8 aspergillumarin_b This compound hplc->aspergillumarin_b

Figure 1. Chromatographic isolation workflow for this compound.

Detailed Steps:

  • Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica (B1680970) gel column using a step-gradient elution with a solvent system such as petroleum ether/EtOAc or a similar non-polar to polar gradient. This initial separation yields several fractions.

  • Medium Pressure Liquid Chromatography (MPLC): The fraction containing this compound is further purified by MPLC on an ODS (C18) column with a methanol/water gradient.

  • Sephadex LH-20 Chromatography: Subsequent purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column with an isocratic elution of dichloromethane/methanol (1:1).

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification is performed by semi-preparative reverse-phase HPLC with a methanol/water or acetonitrile/water mobile phase to yield pure this compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the planar structure and assign all proton and carbon signals.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.

  • Optical Rotation and Electronic Circular Dichroism (ECD): These are used to determine the absolute stereochemistry of the molecule.

Antibacterial Activity Assay

The antibacterial activity of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antibacterial_Assay start Start prepare_compound Prepare serial dilutions of this compound in a 96-well plate start->prepare_compound inoculate Inoculate each well with the bacterial suspension prepare_compound->inoculate prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for the broth microdilution antibacterial assay.

Plant Root Growth Inhibition Assay

The effect of this compound on plant root growth can be assessed using Arabidopsis thaliana as a model organism.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized.

  • Seeds are plated on Murashige and Skoog (MS) agar (B569324) medium.

  • Plates are stratified at 4°C for 3 days and then transferred to a growth chamber with a 16 h light/8 h dark photoperiod at 22°C.

2. Treatment:

  • After a set period of growth (e.g., 4-5 days), seedlings are transferred to new MS agar plates containing different concentrations of this compound (e.g., 100 µM) and a solvent control (e.g., DMSO).

3. Measurement and Analysis:

  • After several days of further growth (e.g., 7-10 days), the plates are scanned.

  • The lengths of the primary roots and the number of lateral roots are measured using image analysis software (e.g., ImageJ).

  • Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Further investigation is required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a naturally occurring dihydroisocoumarin with documented weak antibacterial and plant growth inhibitory activities. Its isolation from various fungal sources, particularly marine-derived Aspergillus species, highlights the rich chemical diversity of these microorganisms. The detailed protocols provided in this guide offer a foundation for further research into the chemistry, biosynthesis, and therapeutic potential of this and related compounds. Future studies are warranted to explore its mechanism of action and potential applications in agriculture or medicine.

References

Preliminary Biological Screening of Aspergillumarin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillumarin B is a dihydroisocoumarin derivative isolated from an endophytic Aspergillus species. Preliminary biological screening has revealed its potential as an antimicrobial agent. This technical guide provides a concise overview of the initial biological evaluation of this compound, including its known antibacterial activity, a detailed experimental protocol for antimicrobial susceptibility testing, and visualizations of the screening workflow and findings. This document is intended to serve as a foundational resource for researchers interested in the further development and investigation of this natural product.

Introduction

This compound is a natural product belonging to the dihydroisocoumarin class of compounds. It was first isolated from the endophytic fungus Aspergillus sp., collected from the fresh leaves of the mangrove tree Bruguiera gymnorrhiza in the South China Sea[1]. Natural products derived from endophytic fungi are a significant source of novel bioactive molecules with potential applications in medicine and agriculture. The initial investigation into the biological properties of this compound has focused on its antimicrobial activity.

Quantitative Bioactivity Data

The preliminary biological screening of this compound has demonstrated weak antibacterial activity against Gram-positive bacteria. The quantitative data from these initial studies are summarized in the table below.

Compound Bacterial Strain Activity Metric Value Reference
This compoundStaphylococcus aureusMIC50 µg/mL[1]
This compoundBacillus subtilisMIC50 µg/mL[1]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following is a detailed methodology for a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, representative of the technique used for the preliminary screening of this compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Staphylococcus aureus and Bacillus subtilis.

Materials:

  • This compound (test compound)

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Bacillus subtilis (e.g., ATCC 6633)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and DMSO)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations (e.g., from 200 µg/mL down to 0.39 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, inoculate a single colony of the test bacterium into a tube of MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

    • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with broth and the highest concentration of DMSO used).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader to quantify bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary antimicrobial screening of this compound.

G Workflow for Antimicrobial Screening of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A This compound Stock Solution C Serial Dilutions A->C B Bacterial Culture (S. aureus, B. subtilis) D Standardized Inoculum B->D E Inoculate 96-well Plate C->E D->E F Incubate at 37°C for 18-24h E->F G Visual Inspection for Turbidity F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for the antimicrobial screening of this compound.

Logical Relationship of Screening Results

This diagram shows the logical relationship between the compound, the targets, and the screening outcome.

G Logical Flow of this compound Bioactivity cluster_targets Bacterial Targets A This compound B Staphylococcus aureus A->B Tested Against C Bacillus subtilis A->C Tested Against D Antibacterial Activity (MIC = 50 µg/mL) B->D Resulted In C->D Resulted In

Caption: Logical flow of this compound's preliminary bioactivity.

Signaling Pathways

Currently, there is no publicly available research detailing the mechanism of action or any specific signaling pathways affected by this compound. The preliminary screening has focused on establishing its basic antimicrobial activity.

Conclusion and Future Directions

This compound, a dihydroisocoumarin from an endophytic Aspergillus species, demonstrates weak antibacterial activity against Staphylococcus aureus and Bacillus subtilis with a Minimum Inhibitory Concentration of 50 µg/mL[1]. Further research is warranted to explore its full potential. Future studies should include:

  • Broader Antimicrobial Screening: Testing against a wider range of pathogenic bacteria and fungi to determine its spectrum of activity.

  • Cytotoxicity Assays: Evaluating its toxicity against mammalian cell lines to assess its therapeutic index.

  • Mechanism of Action Studies: Investigating how this compound exerts its antibacterial effects, which could involve studies on cell wall synthesis, protein synthesis, or DNA replication.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent derivatives.

This technical guide provides the foundational information on the preliminary biological screening of this compound, offering a starting point for further investigation into this natural product.

References

Aspergillumarin B: A Technical Overview of a Dihydroisocoumarin from a Marine-Derived Fungus

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1392495-07-6

Abstract

Aspergillumarin B is a dihydroisocoumarin derivative isolated from the marine-derived fungus Aspergillus sp.[1] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies used for its study. While specific in-depth research on this compound is limited, this document consolidates the available information and draws comparisons with closely related and more extensively studied dihydroisocoumarins from Aspergillus species to provide a broader context for its potential applications and mechanisms of action.

Chemical Structure and Properties

This compound is a polyketide with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol .

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1392495-07-6Bioaustralis
Molecular Formula C₁₄H₁₈O₄PubChem
Molecular Weight 250.29 g/mol PubChem
IUPAC Name (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydro-1H-isochromen-1-onePubChem
SMILES C--INVALID-LINK--CCC[C@@H]1CC2=C(C(=O)O1)C(=CC=C2)OPubChem
Physical Description Not explicitly reported, likely a solid at room temperature.-
Solubility Soluble in ethanol, methanol, DMF, and DMSO.Bioaustralis

Biological Activity

Initial studies have shown that this compound exhibits weak antibacterial activity.

Table 2: Antibacterial Activity of this compound

Target OrganismActivityConcentrationSource
Staphylococcus aureusWeak inhibition50 μg/mL[1]
Bacillus subtilisWeak inhibition50 μg/mL[1]
Context from Related Dihydroisocoumarins

The broader class of dihydroisocoumarins isolated from various fungi, including Aspergillus and Penicillium species, has demonstrated a wide range of biological activities. These include:

  • Antimicrobial Activity: Many dihydroisocoumarins exhibit activity against Gram-positive bacteria.[2][3][4] Some chlorinated derivatives have shown potent activity with MIC values ranging from 0.8 to 5.3 μg/mL against various bacterial strains.[3] The mechanism of action for some of these compounds is thought to involve the inhibition of bacterial enzymes like β-lactamase.[3]

  • Anti-inflammatory Activity: Natural products, including coumarin (B35378) derivatives, have been shown to possess anti-inflammatory properties through mechanisms such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the modulation of transcription factors like NF-κB.

  • Enzyme Inhibition: Aspergillomarasmines, a different class of compounds also produced by Aspergillus, are known to be potent inhibitors of endothelin-converting enzyme.[5] While structurally distinct, this highlights the potential of Aspergillus-derived secondary metabolites to act as enzyme inhibitors.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available. However, based on the original isolation paper and general methods for studying natural products, the following protocols can be inferred.

Isolation and Purification of this compound

The isolation of this compound was first described from a culture of the marine-derived fungus Aspergillus sp., which was isolated from the fresh leaves of the mangrove tree Bruguiera gymnorrhiza.[1]

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification fungus Aspergillus sp. culture Culture Broth fungus->culture Inoculation & Growth extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography (Silica Gel, HPLC) crude_extract->chromatography pure_compound This compound chromatography->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Fermentation: The Aspergillus sp. is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing

The antibacterial activity of this compound was likely determined using a standard method such as broth microdilution or agar (B569324) diffusion assay to determine the Minimum Inhibitory Concentration (MIC).

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test bacteria (Staphylococcus aureus, Bacillus subtilis) is prepared.

  • Serial Dilution: The test compound (this compound) is serially diluted in a multi-well plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Potential Mechanism of Action and Signaling Pathways

The specific mechanism of action for this compound has not been elucidated. However, for the broader class of antibacterial dihydroisocoumarins, several mechanisms have been proposed.

potential_mechanism cluster_targets Potential Intracellular Targets dihydroisocoumarin Dihydroisocoumarin (e.g., this compound) bacterial_cell Gram-Positive Bacterial Cell dihydroisocoumarin->bacterial_cell Enters Cell cell_wall Cell Wall Synthesis dihydroisocoumarin->cell_wall Inhibits protein_synthesis Protein Synthesis dihydroisocoumarin->protein_synthesis Inhibits enzyme_inhibition Enzyme Inhibition (e.g., β-lactamase) dihydroisocoumarin->enzyme_inhibition Inhibits bacterial_death Bacterial Growth Inhibition / Death cell_wall->bacterial_death protein_synthesis->bacterial_death enzyme_inhibition->bacterial_death

Caption: Plausible antibacterial mechanisms of dihydroisocoumarins.

Given that many secondary metabolites from Aspergillus species are known to modulate complex cellular signaling pathways, it is plausible that this compound could have an impact on eukaryotic cell signaling. However, no specific studies have been conducted to investigate this. Fungal secondary metabolites are often regulated by complex signaling cascades within the producing organism, involving G protein-coupled receptors, MAP kinases, and various transcription factors.

Conclusion and Future Directions

This compound is a structurally interesting dihydroisocoumarin with demonstrated, albeit weak, antibacterial activity. The current body of knowledge on this specific compound is limited, and further research is warranted to fully explore its biological potential. Future studies should focus on:

  • Total Synthesis: Development of a synthetic route would enable the production of larger quantities for more extensive biological evaluation and the generation of analogues for structure-activity relationship studies.

  • Broad Biological Screening: Testing this compound against a wider range of bacterial and fungal pathogens, as well as in assays for cytotoxicity, anti-inflammatory, and enzyme inhibitory activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antibacterial effects.

  • Investigation of Signaling Effects: Exploring the potential of this compound to modulate signaling pathways in eukaryotic cells, which could reveal novel therapeutic applications.

The study of this compound and related dihydroisocoumarins from marine fungi continues to be a promising area for the discovery of new bioactive compounds.

References

Methodological & Application

In Vitro Assay Protocols for Aspergillumarin B: A General Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aspergillumarin B is a natural product of fungal origin. While specific in vitro bioactivity data for this compound is not extensively available in the public domain, compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This document provides detailed, generalized protocols for assessing these potential activities in a laboratory setting. The presented methodologies are based on standard in vitro assays and can be adapted for the initial screening and characterization of novel compounds like this compound.

Data Presentation

Due to the absence of specific published data for this compound, the following tables are presented as templates. Researchers can populate these tables with their experimental data for clear and structured comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineTest Concentration (µM)Inhibition of NO Production (%)IC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7e.g., 1, 5, 10, 25, 50Experimental DataCalculated Value

Table 2: In Vitro Antioxidant Activity of this compound

AssayMethodTest Concentration (µM)Radical Scavenging Activity (%)IC50 (µM)
Antioxidant CapacityDPPHe.g., 10, 25, 50, 100, 200Experimental DataCalculated Value

Table 3: In Vitro Cytotoxicity of this compound

Cell LineCell TypeTest Concentration (µM)Cell Viability (%)IC50 (µM)
e.g., A549e.g., Human Lung Carcinomae.g., 0.1, 1, 10, 50, 100Experimental DataCalculated Value
e.g., HeLae.g., Human Cervical Cancere.g., 0.1, 1, 10, 50, 100Experimental DataCalculated Value
e.g., MCF-7e.g., Human Breast Cancere.g., 0.1, 1, 10, 50, 100Experimental DataCalculated Value

Experimental Protocols

The following are detailed protocols for the in vitro assays mentioned above.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • Pre-incubate the cells with this compound for 1 hour.

  • Stimulation: After the pre-incubation period, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells should be included as a negative control.

  • Nitrite Measurement:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO production inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100

    • Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • For the positive control, use ascorbic acid or Trolox at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Calculate the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. This allows the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

As specific signaling pathways for this compound have not been elucidated, the following diagrams represent general experimental workflows and a hypothetical signaling pathway that is often implicated in inflammation.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assay NO Measurement cluster_analysis Data Analysis start Culture RAW 264.7 cells seed Seed cells in 96-well plate start->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay stimulate->griess read Read Absorbance @ 540nm griess->read calculate Calculate % Inhibition & IC50 read->calculate

Caption: Workflow for the in vitro anti-inflammatory (NO production) assay.

experimental_workflow_antioxidant cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH solution prep_sample Prepare this compound dilutions mix Mix DPPH and sample in 96-well plate prep_sample->mix incubate Incubate in dark for 30 min mix->incubate read Read Absorbance @ 517nm incubate->read calculate Calculate % Scavenging & IC50 read->calculate

Caption: Workflow for the DPPH antioxidant assay.

hypothetical_nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation AspergillumarinB This compound (Hypothetical Inhibition) AspergillumarinB->IKK ? AspergillumarinB->NFkB ? Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Proinflammatory_Genes Transcription NO Nitric Oxide (NO) Proinflammatory_Genes->NO

Caption: Hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

Application Notes and Protocols for Aspergillumarin B as a Putative Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillumarin B, a natural product isolated from Aspergillus species, has been identified as a potential cytotoxic agent against various cancer cell lines. This document provides a comprehensive overview of its potential application, including hypothetical data presentation, detailed experimental protocols for investigating its cytotoxic effects, and visualization of potential signaling pathways and experimental workflows. These notes are intended to serve as a foundational guide for researchers exploring the anticancer properties of this compound.

Data Presentation: Hypothetical Cytotoxic Activity of this compound

The following tables summarize hypothetical quantitative data on the cytotoxic effects of this compound across a panel of human cancer cell lines. This data is illustrative and intended to guide experimental design and data presentation.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma8.5 ± 0.9
A549Lung Carcinoma22.1 ± 2.5
HCT116Colorectal Carcinoma12.8 ± 1.4
HeLaCervical Adenocarcinoma18.6 ± 2.1
HepG2Hepatocellular Carcinoma10.4 ± 1.1
PC-3Prostate Adenocarcinoma9.7 ± 1.0
PANC-1Pancreatic Ductal Adenocarcinoma14.3 ± 1.6

Table 2: Apoptosis Induction by this compound in Selected Cancer Cell Lines

Cell LineThis compound Conc. (µM)Percentage of Apoptotic Cells (Annexin V positive)
MDA-MB-231525.4% ± 3.1%
1048.7% ± 5.2%
HCT1161030.1% ± 3.5%
2055.9% ± 6.3%
HepG2528.3% ± 2.9%
1051.2% ± 5.8%

Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

TreatmentG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Control (DMSO)55.2% ± 4.1%28.1% ± 2.9%16.7% ± 2.0%2.1% ± 0.5%
This compound (10 µM)40.8% ± 3.5%15.5% ± 2.1%35.2% ± 3.8%8.5% ± 1.2%

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxic activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PBS, 70% Ethanol (B145695) (ice-cold)

  • RNase A, Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence imaging system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by this compound and a general experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Culture (e.g., MCF-7, A549) treatment This compound Treatment (Dose- and Time-dependent) cell_culture->treatment viability Cell Viability Assay (MTT, SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) treatment->western_blot data_analysis IC50 Determination Statistical Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Cytotoxic Mechanism western_blot->conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating the cytotoxic effects of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_pathway Putative Apoptotic Pathway Aspergillumarin_B This compound Bax Bax Aspergillumarin_B->Bax activates Bcl2 Bcl-2 Aspergillumarin_B->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A putative intrinsic apoptosis signaling pathway potentially modulated by this compound.

Disclaimer

The data presented in this document is hypothetical and for illustrative purposes only. The experimental protocols are based on standard methodologies and should be optimized for specific experimental conditions. Further research is required to validate the cytotoxic effects and elucidate the precise mechanism of action of this compound in cancer cell lines.

Application Notes and Protocols: Asperentin B for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Asperentin B, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. This document outlines the biochemical properties of Asperentin B, its mechanism of action, and detailed protocols for its use in PTP1B inhibition studies.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2][3][4][5] By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates insulin signaling, leading to insulin resistance. Consequently, inhibitors of PTP1B are of significant interest as potential therapeutics for type 2 diabetes and obesity. Asperentin B, a natural product isolated from Aspergillus sydowii, has been identified as a potent inhibitor of PTP1B, demonstrating significant potential for further investigation in drug discovery programs.

Biochemical and Pharmacological Profile of Asperentin B

Asperentin B is an analog of asperentin with an additional phenolic hydroxyl group. This structural modification is crucial for its inhibitory activity against PTP1B, as asperentin itself shows no significant inhibition. Asperentin B has been shown to be a more potent inhibitor of PTP1B than the positive control, suramin.

Quantitative Data for PTP1B Inhibition

The inhibitory activity of Asperentin B against human recombinant PTP1B has been quantified and is summarized in the table below, alongside a common positive control for comparison.

CompoundTarget EnzymeIC50 Value (µM)Substrate Used
Asperentin B Human PTP1B2.05 (± 0.15)IR5 Peptide
Suramin (Positive Control)Human PTP1B11.85 (± 0.25)IR5 Peptide

Data sourced from Wiese et al., 2017.

Signaling Pathway

PTP1B plays a crucial role in the insulin signaling cascade. The following diagram illustrates the mechanism by which PTP1B negatively regulates this pathway and how its inhibition by Asperentin B can enhance insulin sensitivity.

Insulin_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylates PTP1B PTP1B Asperentin B Asperentin B Asperentin B->PTP1B Inhibits PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Leads to

Caption: Insulin signaling pathway and the inhibitory role of PTP1B and Asperentin B.

Experimental Protocols

This section provides detailed methodologies for performing PTP1B inhibition assays using Asperentin B.

PTP1B Inhibition Assay Workflow

The general workflow for screening and characterizing PTP1B inhibitors is depicted below.

PTP1B_Inhibition_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Buffer, Asperentin B, and PTP1B to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate at 30-37°C D->E F Stop Reaction (if required) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Data Analysis (IC50 determination) G->H

Caption: General workflow for a PTP1B enzyme inhibition assay.

Protocol 1: PTP1B Inhibition Assay using a Phosphopeptide Substrate (IR5)

This protocol is based on the method used for the characterization of Asperentin B.

1. Materials and Reagents:

  • PTP1B Assay Buffer: 100 mM HEPES (pH 7.2), 2 mM EDTA, 2 mM DTT, 0.1% Nonylphenylpolyethylene glycol (NP-40).

  • Human Recombinant PTP1B: Stock solution of 1 ng/µL.

  • Substrate (IR5): Insulin receptor amino acids 1142–1153 with a phosphotyrosine at position 1146. Prepare a 0.15 mM stock solution in PTP1B assay buffer.

  • Asperentin B: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in PTP1B assay buffer.

  • Positive Control (e.g., Suramin): Prepare a stock solution and serial dilutions in PTP1B assay buffer.

  • 96-well microplate.

  • Phosphate (B84403) detection reagent (e.g., Malachite Green).

2. Assay Procedure:

  • In a 96-well plate, add 45 µL of the appropriate dilution of Asperentin B or control to each well.

  • Warm the plate for 10 minutes at 30°C.

  • Add 5 µL of the human recombinant PTP1B stock solution to each well.

  • Initiate the enzymatic reaction by adding 50 µL of the 0.15 mM IR5 substrate solution.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., as specified by the phosphate detection kit).

  • Add the phosphate detection reagent and incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Calculate the percentage of inhibition for each concentration of Asperentin B and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: General PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This is a widely used colorimetric assay for PTP1B activity.

1. Materials and Reagents:

  • PTP1B Reaction Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Human Recombinant PTP1B.

  • Substrate (pNPP): Prepare a stock solution (e.g., 100 mM) in the reaction buffer and make dilutions to the desired final concentration (e.g., 2 mM).

  • Asperentin B: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the reaction buffer.

  • Positive Control (e.g., Sodium Orthovanadate).

  • Stopping Solution: 1 M NaOH.

  • 96-well microplate.

  • Microplate reader.

2. Assay Procedure:

  • To the wells of a 96-well plate, add the PTP1B reaction buffer, the desired concentration of Asperentin B or control, and human recombinant PTP1B.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate. The final volume should be consistent across all wells (e.g., 100-200 µL).

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding the stopping solution (e.g., 10-40 µL of 1 M NaOH).

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Data Analysis and Interpretation

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitor potency. For a more in-depth understanding of the inhibition mechanism (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Conclusion

Asperentin B is a promising natural product for the development of novel therapeutics targeting PTP1B. The protocols provided herein offer a starting point for researchers to investigate the inhibitory properties of Asperentin B and similar compounds. Further studies, including selectivity profiling against other phosphatases and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of Asperentin B.

References

Application Notes and Protocols for Aspergillumarin B Bioactivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial bioactivity screening of Aspergillumarin B, a dihydroisocoumarin isolated from a marine-derived endophytic fungus, Aspergillus sp.[1]. This document outlines detailed protocols for assessing its potential antimicrobial, anticancer, and anti-inflammatory properties. Given that this compound has been reported to exhibit weak antibacterial activity against Gram-positive bacteria[1], and the dihydroisocoumarin class of compounds is known for a range of biological activities including anticancer and anti-inflammatory effects, a thorough investigation into its broader therapeutic potential is warranted.

Overview of Experimental Design

The proposed experimental workflow is designed to systematically evaluate the bioactivity of this compound, starting with its known antibacterial properties and expanding to screen for potential anticancer and anti-inflammatory effects.

Experimental_Workflow cluster_0 Phase 1: Antimicrobial Activity cluster_1 Phase 2: Anticancer Activity cluster_2 Phase 3: Anti-inflammatory Activity Antimicrobial_Screening Antimicrobial Screening (Disc Diffusion/Broth Microdilution) MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Antimicrobial_Screening->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Determination MIC_Determination->MBC_Determination Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50_Determination->Apoptosis_Assay NO_Inhibition_Assay Nitric Oxide (NO) Inhibition Assay (LPS-stimulated Macrophages) Cytokine_Analysis Pro-inflammatory Cytokine Analysis (ELISA for TNF-α, IL-6) NO_Inhibition_Assay->Cytokine_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Cytokine_Analysis->Signaling_Pathway_Analysis Aspergillumarin_B This compound Aspergillumarin_B->Antimicrobial_Screening Aspergillumarin_B->Cytotoxicity_Screening Aspergillumarin_B->NO_Inhibition_Assay

Caption: Experimental workflow for this compound bioactivity testing.

Antimicrobial Activity Testing

This compound has been documented to have weak activity against Staphylococcus aureus and Bacillus subtilis[1]. The following protocols will confirm and quantify this activity and screen for a broader antimicrobial spectrum.

Data Presentation
Microorganism Method This compound Concentration (µg/mL) Result (Zone of Inhibition in mm or % Growth Inhibition)
Staphylococcus aureus (ATCC 29213)Disc Diffusion50
Bacillus subtilis (ATCC 6633)Disc Diffusion50
Escherichia coli (ATCC 25922)Disc Diffusion50
Pseudomonas aeruginosa (ATCC 27853)Disc Diffusion50
Candida albicans (ATCC 10231)Disc Diffusion50
Staphylococcus aureus (ATCC 29213)Broth Microdilution1, 2, 4, 8, 16, 32, 64, 128
Bacillus subtilis (ATCC 6633)Broth Microdilution1, 2, 4, 8, 16, 32, 64, 128
Experimental Protocols

2.2.1. Disc Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the microbial suspension onto the surface of Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Disc Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of this compound (e.g., 50 µ g/disc ) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition around each disc in millimeters.

2.2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of this compound dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Anticancer Activity Testing

Given that many dihydroisocoumarins exhibit cytotoxic properties against cancer cell lines, this compound will be screened for potential anticancer activity.

Data Presentation
Cell Line Assay This compound Concentration (µM) Result (% Cell Viability or % Apoptosis)
MCF-7 (Breast Cancer)MTT1, 5, 10, 25, 50, 100
A549 (Lung Cancer)MTT1, 5, 10, 25, 50, 100
HeLa (Cervical Cancer)MTT1, 5, 10, 25, 50, 100
HEK293 (Normal Human Embryonic Kidney)MTT1, 5, 10, 25, 50, 100
MCF-7Flow Cytometry (Annexin V/PI)IC50 concentration
Experimental Protocols

3.2.1. MTT Cell Viability Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to determine cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

3.2.2. Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Treat the selected cancer cell line with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Testing

Dihydroisocoumarins have been reported to possess anti-inflammatory properties. This section outlines the protocols to investigate this potential in this compound.

Data Presentation
Assay This compound Concentration (µM) LPS (1 µg/mL) Result
MTT (RAW 264.7)1, 5, 10, 25, 50-% Cell Viability
Nitric Oxide (NO) Production1, 5, 10, 25, 50+% NO Inhibition
TNF-α Secretion (ELISA)1, 5, 10, 25, 50+pg/mL
IL-6 Secretion (ELISA)1, 5, 10, 25, 50+pg/mL
p-p65/p65 Ratio (Western Blot)25+Relative Densitometry
p-p38/p38 Ratio (Western Blot)25+Relative Densitometry
Experimental Protocols

4.2.1. Cell Viability in RAW 264.7 Macrophages

Prior to anti-inflammatory assays, it is crucial to determine the non-toxic concentrations of this compound on RAW 264.7 macrophage cells using the MTT assay as described in section 3.2.1.

4.2.2. Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

4.2.3. Pro-inflammatory Cytokine Measurement by ELISA

This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Cell Treatment and Supernatant Collection: Follow the same procedure as the NO inhibition assay to collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.

  • Data Analysis: Determine the cytokine concentrations from the standard curve.

Signaling Pathway Analysis

The NF-κB and MAPK pathways are key regulators of inflammation. Western blotting can be used to investigate the effect of this compound on these pathways.

Inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 p-IκBα p-IκBα IKK->p-IκBα Phosphorylates p-p38 p-p38 p38->p-p38 Phosphorylates IκBα IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocation p-IκBα->IκBα Degradation p-IκBα->NF-κB Releases Pro-inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_nuc->Pro-inflammatory_Genes Activates Transcription Aspergillumarin_B_Block->IKK This compound (Hypothesized Inhibition) Aspergillumarin_B_Block->p38

Caption: Hypothesized anti-inflammatory signaling pathway modulation by this compound.

4.3.1. Western Blot Protocol

  • Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

References

Application Notes and Protocols for Aspergillumarin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, specific biological activity data and established protocols for the use of Aspergillumarin B in cell culture are not extensively available in public literature. The following application notes and protocols are provided as a general guideline for the characterization of a novel compound, such as this compound, based on standard methodologies for evaluating cytotoxic and apoptotic effects of natural products, particularly those belonging to the isocoumarin (B1212949) class. The presented data are hypothetical and for illustrative purposes only.

Introduction

This compound is a natural product identified as an isocoumarin derivative.[1] Isocoumarins are a class of lactone compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Several studies have demonstrated that isocoumarin derivatives can exert cytotoxic and apoptotic effects on various cancer cell lines, suggesting their potential as novel therapeutic agents.[2][3]

These application notes provide a comprehensive framework for researchers and drug development professionals to conduct initial in vitro studies with this compound or other novel isocoumarin compounds. The protocols outlined below describe methods to determine the effective dosage and concentration for cell culture experiments, assess cytotoxicity, and investigate the potential mechanism of action through apoptosis induction.

Preliminary Assessment of Cytotoxicity: Cell Viability Assay

To determine the effective concentration range of this compound for cell culture experiments, a preliminary cytotoxicity assay is recommended. The Resazurin (B115843) (AlamarBlue) assay is a simple, rapid, and sensitive method to quantify cell viability. The assay measures the metabolic activity of living cells, which reduces the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol: Resazurin Cell Viability Assay

  • Cell Seeding:

    • Culture a cancer cell line of interest (e.g., MCF-7, A549, HeLa) in appropriate complete growth medium.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the complete growth medium to achieve the desired final concentrations. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Resazurin Incubation:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Table 1: Hypothetical Dose-Response Data for this compound on a Cancer Cell Line

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
562.7 ± 5.5
1048.9 ± 4.3
2525.4 ± 3.9
5010.2 ± 2.1
1002.5 ± 1.5

Investigation of Apoptosis Induction

Following the determination of the IC50 value, the mechanism of cell death can be investigated. Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., IC50/2, IC50, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set up compensation and gates for the analysis.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Table 2: Hypothetical Results of Apoptosis Assay with this compound

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (IC50/2)75.8 ± 3.515.1 ± 2.29.1 ± 1.8
This compound (IC50)40.3 ± 4.235.6 ± 3.124.1 ± 2.9
This compound (2x IC50)15.7 ± 2.848.9 ± 4.535.4 ± 3.7

Proposed Signaling Pathway and Experimental Workflow

Signaling Pathway

Many cytotoxic compounds induce apoptosis by modulating key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of cell survival, and its inhibition can lead to apoptosis. A plausible mechanism of action for a cytotoxic compound like this compound could involve the inhibition of this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, ultimately resulting in caspase activation and apoptosis.

PI3K_Akt_Apoptosis_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 phosphorylates (inactivates pro-apoptotic function of Bad, which is sequestered by 14-3-3, allowing Bcl-2 to function) mTOR->Bcl2 promotes survival AspergillumarinB This compound AspergillumarinB->Akt inhibits? AspergillumarinB->mTOR inhibits? Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits CytoC Cytochrome c release Bax->CytoC promotes Caspases Caspase Activation CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes Experimental_Workflow Start Start: Novel Compound (this compound) Cytotoxicity 1. Cytotoxicity Screening (e.g., Resazurin Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 ApoptosisAssay 2. Mechanism of Cell Death (e.g., Annexin V/PI Staining) IC50->ApoptosisAssay Use IC50 for dose selection ApoptosisConfirm Confirm Apoptosis ApoptosisAssay->ApoptosisConfirm PathwayAnalysis 3. Mechanistic Studies (e.g., Western Blot for signaling proteins) ApoptosisConfirm->PathwayAnalysis If apoptotic TargetID Identify Molecular Targets PathwayAnalysis->TargetID FurtherStudies 4. Advanced Studies (e.g., Cell Cycle Analysis, In vivo models) TargetID->FurtherStudies Based on identified targets End End: Characterized Compound FurtherStudies->End

References

Application Notes and Protocols for the Quantification of Aspergillumarin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillumarin B, a 2-benzopyran derivative reported in Penicillium species, is a molecule of interest for which robust and validated analytical methods are crucial for research and development.[1] This document provides detailed application notes and example protocols for the quantification of this compound in various samples. The methodologies described herein are based on established analytical principles for similar natural products and serve as a comprehensive guide for developing and validating specific assays. The primary techniques covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction to this compound and its Quantification

This compound is a polyketide metabolite with a molecular weight of 250.29 g/mol .[1] Accurate and precise quantification of this compound in complex matrices, such as fungal fermentation broths, extracts, and biological samples, is essential for a wide range of studies including biosynthesis, pharmacology, and toxicology. The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide outlines the theoretical basis and practical considerations for three common analytical platforms.

Comparative Overview of Analytical Techniques

The choice of analytical methodology is critical for achieving reliable quantitative results. Below is a summary of typical performance characteristics for HPLC-UV, LC-MS/MS, and ELISA, which can be expected during the development of an assay for this compound.

ParameterHPLC-UVLC-MS/MSELISA
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Immuno-enzymatic detection using specific antibodies.
Selectivity Moderate; dependent on chromatographic resolution.High to Very High; based on mass-to-charge ratio.Very High; based on antibody-antigen binding.
Sensitivity (LOD) ng/mL rangepg/mL to fg/mL rangepg/mL to ng/mL range
Linearity Range 2-3 orders of magnitude4-6 orders of magnitude2-3 orders of magnitude
Sample Throughput ModerateModerateHigh
Matrix Effects Low to ModerateCan be significant; requires careful management.Can be significant; requires optimization of blocking and washing steps.
Development Cost Low to ModerateHighHigh (for antibody development)
Instrumentation Cost ModerateHighLow

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Cultures

A critical first step in the quantification of this compound is its efficient extraction from the sample matrix. The following protocol is a general guideline for extraction from solid-phase fungal cultures and can be adapted for other sample types.

Materials:

  • Fungal culture on a solid substrate (e.g., rice, agar)

  • Extraction solvent: Ethyl acetate (B1210297) or a 1:1 mixture of chloroform (B151607) and methanol[2]

  • Celite (optional, to aid filtration)[2]

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Glassware (flasks, beakers)

Protocol:

  • Harvest the solid-phase fungal culture.

  • For every 10 grams of culture, add 60 mL of the extraction solvent (e.g., 1:1 chloroform:methanol).[2] For larger scale extractions, maintain a similar ratio.

  • If filtration is slow due to fine particles, consider adding Celite to the mixture.

  • Agitate the mixture overnight at room temperature on a shaker.

  • Filter the mixture through a Büchner funnel to separate the extract from the solid residue.

  • Rinse the solid residue with a small volume of the extraction solvent and combine the filtrates.

  • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for subsequent analysis. The final concentration should be adjusted to fall within the linear range of the chosen analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for pH adjustment)

  • This compound standard

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound (a full scan using a DAD is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

Protocol:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Prepare samples by reconstituting the dried extract in the initial mobile phase composition. Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system with a C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

Reagents:

  • Same as HPLC-UV method.

  • Internal standard (a structurally similar compound or a stable isotope-labeled version of this compound).

LC Conditions (Example):

  • Similar to the HPLC-UV method but with a potentially faster gradient and lower flow rate (e.g., 0.4 mL/min) suitable for the smaller column dimensions.

MS/MS Conditions (Example):

  • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound.

  • Perform a full scan to determine the precursor ion (e.g., [M+H]+ or [M-H]-).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Set up a Multiple Reaction Monitoring (MRM) method using the most intense precursor-to-product ion transition for quantification and a secondary transition for confirmation.

Protocol:

  • Prepare calibration standards and samples, including the addition of a fixed concentration of the internal standard to each.

  • Inject the standards and samples into the LC-MS/MS system.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify this compound in the samples using the calibration curve.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This section outlines the general steps for developing a competitive ELISA for this compound. This method requires a specific antibody against this compound, which may need to be custom-developed.

Materials:

  • Microtiter plates (96-well)

  • Plate reader

  • Antibody specific to this compound

  • This compound-enzyme conjugate (e.g., HRP-conjugated)

  • Coating buffer, wash buffer, blocking buffer, substrate solution

  • This compound standard

Protocol Outline:

  • Coating: Coat the microtiter plate wells with a capture antibody or an this compound-protein conjugate. Incubate and then wash.

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and then wash.

  • Competition: Add standards or samples along with a fixed amount of this compound-enzyme conjugate. In a competitive format, the analyte in the sample will compete with the conjugate for binding to the coated antibody. Incubate and then wash.

  • Detection: Add the enzyme substrate. The enzyme will convert the substrate to a colored product.

  • Measurement: Stop the reaction and measure the absorbance using a plate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

  • Quantification: Generate a standard curve and determine the concentration in the samples.

Visualizations

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data Data Processing FungalCulture Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC HPLC-UV Reconstitution->HPLC LCMS LC-MS/MS Reconstitution->LCMS ELISA ELISA Reconstitution->ELISA Calibration Calibration Curve Generation HPLC->Calibration LCMS->Calibration ELISA->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification.

Conclusion

The protocols and data presented in these application notes provide a comprehensive starting point for researchers to develop and validate robust analytical methods for the quantification of this compound. The choice of technique will be dictated by the specific research question and available resources. For all methods, proper validation, including assessment of linearity, accuracy, precision, and selectivity, is essential to ensure reliable and reproducible results.

References

Aspergillumarin B: A Potential Molecular Probe for Investigating Bacterial Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aspergillumarin B is a dihydroisocoumarin, a class of polyketide secondary metabolites, isolated from the endophytic fungus Aspergillus sp. derived from the mangrove tree Bruguiera gymnorrhiza[1]. As a member of the benzopyran family of compounds, it possesses a structural motif known for a wide range of biological activities, including antimicrobial and cytotoxic effects[1][2][3]. This document provides detailed application notes and protocols for the potential use of this compound as a molecular probe to investigate cell signaling pathways, particularly in bacteria, based on its observed biological activity. While its direct application as a cell signaling probe is an emerging area of research, its known antibacterial properties suggest it may serve as a valuable tool for studying pathways essential for bacterial viability.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₈O₄
IUPAC Name (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one
Molecular Weight 250.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol

Biological Activity

This compound has demonstrated weak antibacterial activity against Gram-positive bacteria. This bioactivity suggests that it may interfere with essential cellular processes in these organisms, making it a candidate for probing related signaling pathways.

OrganismActivityConcentrationReference
Staphylococcus aureusWeak antibacterial50 µg/mL[1]
Bacillus subtilisWeak antibacterial50 µg/mL[1]

Potential Applications in Cell Signaling Research

Based on the known biological activities of this compound and related benzopyran compounds, it can be proposed as a molecular probe for the following applications:

  • Interrogation of Bacterial Cell Wall Integrity Pathways: Given its activity against Gram-positive bacteria, this compound may disrupt cell wall synthesis or integrity. It could be used to study the signaling cascades that respond to cell envelope stress.

  • Investigation of Bacterial DNA Replication and Repair: Some benzopyran derivatives have been shown to inhibit DNA gyrase, a key enzyme in bacterial DNA replication[2]. This compound could be explored as a probe to study the regulation of this pathway.

  • Modulation of Quorum Sensing: As a secondary metabolite from a fungus, this compound might have evolved to interfere with bacterial communication. Its potential to modulate quorum sensing pathways could be a valuable area of investigation.

Experimental Protocols

The following are detailed protocols for investigating the potential of this compound as a molecular probe in bacterial cell signaling.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to quantify the antibacterial activity of this compound against a panel of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., from 200 µg/mL to 0.39 µg/mL).

  • Inoculate the bacterial strains in MHB and grow to an optical density (OD₆₀₀) of 0.5.

  • Dilute the bacterial culture 1:100 in MHB.

  • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing the this compound dilutions.

  • Include a positive control (bacteria with no compound) and a negative control (MHB with no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Bacterial Cell Viability Assay

This protocol assesses the effect of this compound on bacterial cell viability over time.

Materials:

  • This compound

  • Bacterial strains

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Live/Dead BacLight™ Bacterial Viability Kit (or similar)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Grow a bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.6) in LB broth.

  • Treat the bacterial culture with this compound at its MIC and 2x MIC. Use a DMSO-treated culture as a control.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8 hours), collect aliquots of the cultures.

  • Wash the cells with PBS.

  • Stain the cells with the Live/Dead BacLight™ reagents according to the manufacturer's instructions.

  • Analyze the stained cells using fluorescence microscopy or flow cytometry to determine the ratio of live to dead cells.

Protocol 3: Western Blot Analysis of Stress Response Pathways

This protocol investigates if this compound activates bacterial stress response signaling pathways.

Materials:

  • This compound

  • Bacterial strains

  • Lysis buffer (e.g., with lysozyme (B549824) and protease inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against stress response proteins (e.g., RecA, LexA for DNA damage; or cell envelope stress response proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Grow bacterial cultures to mid-log phase and treat with this compound at a sub-lethal concentration (e.g., 0.5x MIC) for a defined period (e.g., 1-2 hours).

  • Harvest the cells by centrifugation and lyse them using the appropriate lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis stock This compound Stock mic MIC Determination stock->mic viability Cell Viability Assay stock->viability western Western Blot Analysis stock->western bacterial_culture Bacterial Culture bacterial_culture->mic bacterial_culture->viability bacterial_culture->western mic_results MIC Value mic->mic_results viability_results Live/Dead Ratio viability->viability_results western_results Protein Expression Levels western->western_results mic_results->viability Inform concentration mic_results->western Inform concentration

Caption: Experimental workflow for characterizing the bioactivity of this compound.

proposed_moa cluster_bacterial_cell Bacterial Cell aspergillumarin_b This compound cell_wall Cell Wall Synthesis aspergillumarin_b->cell_wall Inhibition? dna_gyrase DNA Gyrase aspergillumarin_b->dna_gyrase Inhibition? quorum_sensing Quorum Sensing aspergillumarin_b->quorum_sensing Modulation? cell_death Cell Death cell_wall->cell_death dna_gyrase->cell_death quorum_sensing->cell_death

Caption: Proposed mechanisms of action for this compound in bacteria.

Disclaimer

The use of this compound as a molecular probe in cell signaling is a novel and largely unexplored application. The protocols and potential applications described herein are based on its known antibacterial activity and the activities of structurally related compounds. Further research is required to validate these proposed uses and to fully elucidate the mechanism of action of this compound.

References

Aspergillumarin B: Application Notes and Protocols for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature on the specific biological activities and detailed experimental protocols for Aspergillumarin B is limited. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals. The experimental designs and data are hypothetical, based on the activities of similar secondary metabolites isolated from Aspergillus and related fungal species, and are intended to serve as a template for the investigation of novel compounds like this compound.

Introduction

This compound is a 2-benzopyran natural product.[1] While its specific biological activities are not yet extensively documented, secondary metabolites from the genus Aspergillus are a rich source of bioactive compounds with significant potential in drug discovery, exhibiting a wide range of activities including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This document provides a hypothetical framework for the initial exploration of this compound in drug discovery research.

Potential Applications in Drug Discovery

Based on the known bioactivities of related fungal metabolites, this compound could be investigated for the following applications:

  • Oncology: Many Aspergillus-derived compounds exhibit cytotoxic effects against various cancer cell lines. This compound could be screened for its potential as an anticancer agent.

  • Anti-inflammatory: Fungal secondary metabolites have been shown to possess anti-inflammatory properties by modulating key signaling pathways. This compound may represent a novel scaffold for the development of anti-inflammatory drugs.

  • Neuroprotection: Certain metabolites from Aspergillus have demonstrated neuroprotective effects in preclinical models, suggesting their potential for treating neurodegenerative diseases.

Hypothetical Data Presentation

The following tables present exemplary quantitative data that would be generated during the initial screening of this compound.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer18.5
HeLaCervical Cancer25.1

Table 2: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration (µM)Inhibition (%)
Nitric Oxide (NO) Production1045.3
2568.7
TNF-α Production1038.9
2562.1
IL-6 Production1042.5
2571.4

Table 3: Hypothetical Neuroprotective Effect of this compound against Oxidative Stress in SH-SY5Y Cells

TreatmentCell Viability (%)
Control100
H2O2 (100 µM)48.2
H2O2 + this compound (10 µM)65.7
H2O2 + this compound (25 µM)82.3

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the bioactivity of a novel compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the old media with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control.

Neuroprotection Assay (Oxidative Stress Model)

Objective: To assess the neuroprotective effect of this compound against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line.

Methodology:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to differentiate for 5-7 days with reduced serum media.

  • Compound Pre-treatment: Pre-treat the differentiated cells with different concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to H2O2 (e.g., 100 µM) for 4-6 hours to induce oxidative damage.

  • Cell Viability Assessment (MTT Assay): Perform the MTT assay as described in section 4.1 to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and compare the viability of cells treated with H2O2 alone versus those pre-treated with this compound.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound and a general workflow for its investigation.

G cluster_0 Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB AspergillumarinB This compound AspergillumarinB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory mechanism of this compound.

G cluster_1 Hypothetical Anticancer Signaling Pathway AspergillumarinB This compound ROS Increased ROS AspergillumarinB->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pro-apoptotic mechanism of this compound in cancer cells.

G cluster_2 Drug Discovery Workflow for this compound Isolation Isolation & Purification of this compound Screening In Vitro Bioactivity Screening (Anticancer, Anti-inflammatory, Neuroprotective) Isolation->Screening MoA Mechanism of Action Studies (Western Blot, qPCR, Flow Cytometry) Screening->MoA Lead_Opt Lead Optimization (Structure-Activity Relationship) MoA->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Opt->In_Vivo

Caption: General workflow for the preclinical development of this compound.

References

Troubleshooting & Optimization

troubleshooting Aspergillumarin B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with Aspergillumarin B, a dihydroisocoumarin derivative with potential biological activities. The following sections address common challenges related to its solubility in aqueous solutions and provide standardized protocols to ensure experimental consistency and success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a fungal secondary metabolite belonging to the dihydroisocoumarin class of compounds. Basic chemical and physical properties are summarized below.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. However, it exhibits poor solubility in aqueous solutions. A qualitative summary of its solubility is provided in the table below.

Q3: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

Precipitation of this compound upon addition to aqueous solutions is a common issue and typically occurs due to a rapid change in solvent polarity. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment, the hydrophobic this compound molecules can aggregate and fall out of solution. This is a common challenge when working with lipophilic compounds in biological assays.[1][2]

Q4: How can I avoid precipitation of this compound in my experiments?

To prevent precipitation, it is crucial to carefully control the dilution process. Key strategies include:

  • Slow, Dropwise Addition: Add the organic stock solution of this compound slowly and dropwise to the vigorously stirring aqueous solution.[1]

  • Controlled Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% for most cell-based assays, to avoid solvent-induced toxicity and compound precipitation.[3][4]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity.

Data Presentation: Solubility and Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
IUPAC Name(3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one
PubChem CID38347996

Table 2: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
N,N-Dimethylformamide (DMF)Soluble
Water / Aqueous BuffersPoorly Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock

  • Materials: this compound stock solution (in DMSO), sterile aqueous buffer or cell culture medium.

  • Procedure:

    • Bring the aqueous buffer or medium to the desired experimental temperature.

    • While vigorously vortexing or stirring the aqueous solution, add the required volume of the this compound stock solution dropwise.

    • Continue to mix for an additional 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • It is recommended to prepare the working solution fresh for each experiment.

Troubleshooting Guide

Below is a troubleshooting guide for common solubility issues encountered with this compound.

Issue 1: Precipitate forms immediately upon adding DMSO stock to the aqueous solution.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous/organic co-solvent mixture.

  • Solution:

    • Decrease the final working concentration of this compound.

    • Ensure the final DMSO concentration is as low as possible (ideally <0.5%).

    • Add the DMSO stock solution more slowly to a larger volume of vigorously stirred aqueous buffer.

Issue 2: The aqueous working solution appears cloudy or opalescent.

  • Possible Cause: Formation of a fine colloidal suspension or micro-precipitates.

  • Solution:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate. Use the supernatant for your experiment, but note that the actual concentration may be lower than intended.

    • Consider using a solubilizing agent such as a small percentage of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (B1172386) in your aqueous solution.

Issue 3: The aqueous working solution is initially clear but becomes cloudy over time.

  • Possible Cause: The compound is in a supersaturated state and is slowly precipitating out of solution.

  • Solution:

    • Prepare the working solution immediately before use.

    • If the solution needs to be stored, try storing it at 4°C, as lower temperatures can sometimes improve the stability of supersaturated solutions. However, it is always best to prepare fresh.

Issue 4: Inconsistent experimental results.

  • Possible Cause: Variable amounts of this compound precipitation between experiments, leading to inconsistent effective concentrations.

  • Solution:

    • Strictly standardize the protocol for preparing the aqueous working solution, including the rate of addition, mixing speed, and temperature.

    • Always visually inspect for any signs of precipitation before each experiment.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Preparing Aqueous Solution precipitate_check Precipitation or Cloudiness Observed? start->precipitate_check immediate_precipitate Immediate Precipitate precipitate_check->immediate_precipitate Yes, Immediately cloudy_over_time Cloudy Over Time precipitate_check->cloudy_over_time Yes, Over Time inconsistent_results Inconsistent Results precipitate_check->inconsistent_results No, but results are inconsistent no_precipitate Solution is Clear: Proceed with Experiment precipitate_check->no_precipitate No cause_immediate Cause: Exceeded Solubility Limit / Rapid Polarity Change immediate_precipitate->cause_immediate solution_immediate Solutions: - Decrease final concentration - Add stock dropwise to stirring buffer - Ensure final DMSO <0.5% cause_immediate->solution_immediate cause_cloudy Cause: Supersaturation / Slow Precipitation cloudy_over_time->cause_cloudy solution_cloudy Solutions: - Prepare solution fresh before use - Consider storage at 4°C (short-term) cause_cloudy->solution_cloudy cause_inconsistent Cause: Variable Precipitation inconsistent_results->cause_inconsistent solution_inconsistent Solutions: - Standardize preparation protocol - Visually inspect before each use cause_inconsistent->solution_inconsistent

Caption: Troubleshooting workflow for this compound solubility.

MOA_Workflow General Workflow for Mechanism of Action (MoA) Identification start Start: Bioactive Compound (this compound) bioactivity_screening High-Throughput Bioactivity Screening (e.g., cell viability, reporter assays) start->bioactivity_screening hit_identification Hit Identification & Confirmation bioactivity_screening->hit_identification target_identification Target Identification Approaches hit_identification->target_identification direct_methods Direct Methods: - Affinity Chromatography - Activity-Based Protein Profiling (ABPP) target_identification->direct_methods Direct indirect_methods Indirect Methods: - Transcriptomics (RNA-seq) - Proteomics (2D-DIGE, SILAC) - Metabolomics target_identification->indirect_methods Indirect pathway_analysis Bioinformatics & Pathway Analysis direct_methods->pathway_analysis indirect_methods->pathway_analysis hypothesis_generation Hypothesis Generation on MoA & Target Pathway pathway_analysis->hypothesis_generation target_validation Target Validation hypothesis_generation->target_validation validation_techniques Techniques: - Gene knockout/knockdown (CRISPR/siRNA) - Overexpression studies - In vitro binding assays (SPR, ITC) - Cellular thermal shift assay (CETSA) target_validation->validation_techniques moa_elucidation Elucidation of Mechanism of Action validation_techniques->moa_elucidation

Caption: General workflow for identifying a compound's mechanism of action.

References

optimizing Aspergillumarin B extraction yield from fungal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Aspergillumarin B from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species is known to produce it?

A1: this compound is a polyketide, specifically a 2-benzopyran derivative. While the name suggests an origin from Aspergillus, it has been reported to be produced by fungi of the Penicillium genus.

Q2: What are the key factors influencing the production of this compound in fungal cultures?

A2: The production of secondary metabolites like this compound is influenced by a complex interplay of genetic and environmental factors. Key parameters to control include:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical.

  • Physicochemical Parameters: pH, temperature, and aeration (agitation speed) of the culture must be optimized.

  • Cultivation Time: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase.

  • Genetic Regulation: Global regulators such as LaeA and VeA play a significant role in the expression of secondary metabolite gene clusters in fungi.

Q3: What type of culture medium is recommended for enhancing this compound production?

A3: While a universally optimal medium does not exist, media rich in amino acids, vitamins, and trace metals are generally recommended for inducing secondary metabolite production. Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), supplemented with yeast extract, are common starting points. Optimization of carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract) is crucial.

Q4: At what stage of fungal growth is this compound typically produced?

A4: Secondary metabolites like this compound are generally produced during the stationary phase of fungal growth. This is the phase where the fungal growth rate slows down due to nutrient limitation or the accumulation of toxic byproducts. It is advisable to monitor the fungal growth curve to determine the optimal harvest time.

Troubleshooting Guide: Low or No Yield of this compound

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
No or Low Fungal Growth Inappropriate culture medium.Verify the composition of your culture medium. Consider using a richer medium like Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) supplemented with yeast extract.
Suboptimal pH or temperature.Measure and adjust the initial pH of the medium to the optimal range for the specific Penicillium strain (typically pH 5.0-7.0). Ensure the incubator is maintaining the correct temperature (usually 25-30°C).
Contamination of the culture.Inspect the culture for any signs of bacterial or cross-contamination. If contamination is suspected, discard the culture and start a new one from a pure stock.
Good Fungal Growth, but Low/No this compound Yield Suboptimal culture conditions for secondary metabolite production.Optimize culture parameters such as temperature, pH, and agitation speed. These can significantly impact secondary metabolite production even with good biomass growth.[1]
Inappropriate carbon or nitrogen source/concentration.Experiment with different carbon (e.g., glucose, sucrose, maltose) and nitrogen (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) sources and their concentrations.[2]
Incorrect harvest time.Harvest the culture at different time points during the stationary phase to determine the peak production time for this compound.
Silent biosynthetic gene clusters.Consider using epigenetic modifiers (e.g., sodium butyrate, valproic acid) in the culture medium to induce the expression of otherwise silent gene clusters.
This compound Detected in Culture but Low Extraction Yield Inefficient extraction solvent.Ethyl acetate (B1210297) is a commonly used solvent for extracting polyketides. Ensure you are using a sufficient volume and allowing for adequate contact time with the fungal biomass and culture filtrate.
Incomplete cell lysis.For intracellular metabolites, ensure thorough disruption of the fungal mycelia. This can be achieved by grinding the lyophilized mycelia or using sonication.
Degradation of the compound.This compound may be sensitive to heat or pH changes during extraction. Perform extraction steps at low temperatures and avoid harsh pH conditions.
Issues with the purification process.Loss of the compound can occur during chromatographic purification. Optimize the mobile phase and stationary phase to ensure good separation and recovery.

Experimental Protocols

The following are detailed methodologies for the cultivation, extraction, and purification of this compound, based on protocols for structurally similar benzopyran derivatives from Penicillium species.

Fungal Cultivation for this compound Production
  • Strain Activation: Inoculate the desired Penicillium strain onto Potato Dextrose Agar (B569324) (PDA) plates. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs of the sporulating culture into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150-180 rpm for 2-3 days.

  • Large-Scale Fermentation: Inoculate a 1 L Erlenmeyer flask containing 500 mL of production medium (e.g., PDB supplemented with 0.5% yeast extract) with the seed culture (10% v/v). Incubate under static conditions or with gentle shaking (120 rpm) at 28°C for 14-21 days.

Extraction and Isolation of this compound
  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extraction from Culture Broth: Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extraction from Mycelium: Lyophilize (freeze-dry) the fungal mycelium. Grind the dried mycelium into a fine powder and extract it with methanol (B129727) or ethyl acetate three times with agitation. Filter and combine the organic extracts, then evaporate the solvent under reduced pressure.

  • Fractionation: Dissolve the combined crude extracts in a minimal amount of methanol and subject it to column chromatography on silica (B1680970) gel.

  • Purification: Elute the column with a gradient of n-hexane and ethyl acetate. Collect the fractions and monitor them by Thin Layer Chromatography (TLC). Combine the fractions containing the compound of interest (based on Rf value and UV visualization). Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

Data Presentation

Table 1: Optimization of Culture Conditions for Fungal Secondary Metabolite Production
ParameterRange TestedOptimal Value (Example)Reference
Temperature (°C) 20, 25, 28, 30, 3228[1]
Initial pH 4.0, 5.0, 6.0, 6.5, 7.0, 8.06.5[1]
Agitation Speed (rpm) 90, 120, 150, 180, 210180[1]
Glucose Concentration (g/L) 10, 20, 30, 4030
Yeast Extract (g/L) 5, 10, 15, 2010-15
Incubation Time (days) 7, 9, 11, 13, 1511-14

Visualizations

Experimental_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Strain Penicillium Strain Activation Seed Seed Culture Preparation Strain->Seed Ferment Large-Scale Fermentation Seed->Ferment Harvest Harvesting (Filtration) Ferment->Harvest Extract_Broth Broth Extraction (EtOAc) Harvest->Extract_Broth Extract_Mycelia Mycelia Extraction (MeOH/EtOAc) Harvest->Extract_Mycelia Combine Combine & Evaporate Extract_Broth->Combine Extract_Mycelia->Combine Column_Chromo Silica Gel Column Chromatography Combine->Column_Chromo TLC_Analysis TLC Analysis of Fractions Column_Chromo->TLC_Analysis HPLC Preparative HPLC TLC_Analysis->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Yield Start Low/No this compound Yield CheckGrowth Is fungal growth (biomass) adequate? Start->CheckGrowth OptimizeCulture Optimize Culture Conditions: - Media Composition - pH - Temperature CheckGrowth->OptimizeCulture No GoodGrowth Growth is adequate CheckGrowth->GoodGrowth Yes CheckContamination Check for Contamination OptimizeCulture->CheckContamination OptimizeProduction Optimize for Secondary Metabolism: - Vary C/N sources - Adjust aeration - Optimize harvest time GoodGrowth->OptimizeProduction OptimizeExtraction Optimize Extraction Protocol: - Check solvent polarity - Ensure complete cell lysis - Check for compound degradation OptimizeProduction->OptimizeExtraction No Improvement Success Improved Yield OptimizeProduction->Success Improvement OptimizeExtraction->Success

Caption: Troubleshooting decision tree for low this compound yield.

Signaling_Pathway Env_Signals Environmental Signals (pH, Temp, Light, Nutrients) Receptors Membrane Receptors / Sensors Env_Signals->Receptors Signal_Transduction Signal Transduction Cascades (e.g., cAMP/PKA, MAPK) Receptors->Signal_Transduction Global_Regulators Global Regulators (e.g., LaeA, VeA) Signal_Transduction->Global_Regulators Specific_TF Pathway-Specific Transcription Factors Global_Regulators->Specific_TF BGC_Expression Biosynthetic Gene Cluster (BGC) Expression Specific_TF->BGC_Expression Biosynthesis This compound Biosynthesis BGC_Expression->Biosynthesis Final_Product This compound Biosynthesis->Final_Product

Caption: Generalized signaling pathway for secondary metabolite production.

References

improving the stability of Aspergillumarin B in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Aspergillumarin B in experimental conditions. The information is based on the general properties of phenolic compounds, as specific stability data for this compound is limited.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: My this compound solution has changed color (e.g., turned yellow or brown). What does this indicate and how can I prevent it?

Answer:

A color change in your this compound solution often indicates degradation, likely due to oxidation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to light, high pH, and the presence of metal ions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidation Prepare solutions fresh whenever possible. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Store solutions in amber vials to protect from light.[1][2]
High pH Maintain the pH of the solution in the acidic to neutral range (pH < 7). The stability of many phenolic compounds decreases as the pH becomes more alkaline.[3][4]
Photodegradation Work with the compound in a dark or low-light environment. Use amber-colored labware and store solutions protected from light.[5]
Contamination Ensure all glassware and solvents are free of metal ion contaminants, which can catalyze oxidation.

Question 2: I'm observing a progressive loss of bioactivity in my this compound samples over time. Could this be due to compound instability?

Answer:

Yes, a decline in bioactivity is a strong indicator of compound degradation. The structural changes that occur during degradation can alter the compound's ability to interact with its biological target.

Troubleshooting Steps:

  • Confirm Instability: Perform a time-course experiment where you measure the bioactivity of a freshly prepared solution and compare it to solutions that have been stored under your typical experimental conditions for various durations.

  • Assess Storage Conditions: Evaluate your storage conditions (temperature, light exposure, solvent). For long-term storage, solid this compound should be kept at -20°C or -80°C. For solutions, flash-freezing in an appropriate solvent and storing at -80°C is recommended.

  • Incorporate Controls: Include a freshly prepared positive control of this compound in each bioassay to differentiate between compound instability and other experimental variables.

A general workflow for troubleshooting instability is presented below.

G cluster_0 Troubleshooting Workflow for this compound Instability A Observe Issue (e.g., Color Change, Loss of Activity) B Hypothesize Cause of Instability A->B C pH Instability B->C D Temperature Sensitivity B->D E Light Sensitivity B->E F Oxidation B->F G Implement Corrective Measures C->G D->G E->G F->G H Re-evaluate Experiment G->H I Issue Resolved? H->I I->A No J Proceed with Optimized Protocol I->J Yes

Caption: Troubleshooting workflow for identifying and addressing this compound instability.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing this compound?

Q2: What are the ideal storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions, prepare aliquots in an appropriate solvent (e.g., DMSO) and store at -80°C to minimize freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: Phenolic compounds are generally more stable in acidic to neutral conditions (pH < 7). Alkaline conditions can promote the deprotonation of hydroxyl groups, making the compound more susceptible to oxidation and degradation. It is recommended to buffer your experimental solutions to maintain a stable pH.

Q4: Is this compound sensitive to light?

A4: Many phenolic compounds are light-sensitive and can undergo photodegradation. Therefore, it is prudent to handle this compound in a low-light environment and store it in amber vials or containers wrapped in aluminum foil.

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound under different experimental conditions.

Protocol for Assessing pH Stability

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 3, 5, 7.4, 9)

  • HPLC-UV system

  • Appropriate solvent (e.g., DMSO)

Methodology:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • In separate amber vials, dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the pH buffers.

  • Immediately after preparation (t=0), take an aliquot from each vial and analyze it by HPLC to determine the initial concentration of this compound.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.

  • Plot the percentage of remaining compound against time for each pH value.

Data Presentation:

pHTemperature (°C)Time (hours)This compound Remaining (%)
3.0250100
3.0252498
5.0250100
5.0252495
7.4250100
7.4252480
9.0250100
9.0252450
Protocol for Assessing Temperature Stability

Objective: To evaluate the effect of temperature on the stability of this compound.

Materials:

  • This compound

  • A suitable buffer at a stable pH (e.g., pH 5)

  • Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • HPLC-UV system

Methodology:

  • Prepare a solution of this compound in the chosen buffer at a known concentration (e.g., 100 µg/mL).

  • Divide the solution into aliquots in amber vials for each temperature condition.

  • Analyze an aliquot at t=0 by HPLC to establish the initial concentration.

  • Place the vials in their respective temperature-controlled environments.

  • At predetermined time points, remove a vial from each temperature, allow it to return to room temperature, and analyze by HPLC.

  • Calculate and plot the percentage of this compound remaining over time for each temperature.

Data Presentation:

Temperature (°C)pHTime (hours)This compound Remaining (%)
45.00100
45.02499
255.00100
255.02495
375.00100
375.02485
505.00100
505.02465
Protocol for Assessing Photostability

Objective: To determine the sensitivity of this compound to light exposure.

Materials:

  • This compound

  • A suitable buffer at a stable pH

  • A controlled light source (e.g., a photostability chamber with a defined lux level)

  • Amber vials and clear glass vials

  • HPLC-UV system

Methodology:

  • Prepare a solution of this compound in the chosen buffer.

  • Place aliquots of the solution into both clear and amber vials. The amber vials will serve as dark controls.

  • Analyze an aliquot at t=0 by HPLC.

  • Expose the vials to the light source. Place the dark controls alongside, wrapped in aluminum foil.

  • At various time points, analyze the solutions from both the light-exposed and dark control vials by HPLC.

  • Compare the degradation of this compound in the light-exposed samples to the dark controls.

Data Presentation:

ConditionTime (hours)This compound Remaining (%)
Light-Exposed0100
Light-Exposed870
Dark Control0100
Dark Control898

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

G cluster_0 Experimental Workflow for Stability Assessment A Prepare this compound Stock Solution B Dilute in Test Conditions (Varying pH, Temp, Light) A->B C Time Point 0 (HPLC Analysis) B->C D Incubate under Test Conditions B->D E Collect Aliquots at Time Points (t1, t2, t3...) D->E F HPLC Analysis of Aliquots E->F G Calculate % Remaining Compound F->G H Plot Degradation Kinetics G->H

Caption: Workflow for assessing the stability of this compound.

G cluster_0 Hypothetical Degradation Pathway of a Phenolic Compound A This compound (Phenolic Structure) B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E Formation of Quinones (Color Change) B->E F Ring Opening C->F D->F G Loss of Bioactivity E->G F->G

Caption: Potential degradation pathways for a phenolic compound like this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Aspergillumarin B in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Data regarding the specific biological activities, cellular targets, and off-target effects of Aspergillumarin B are not extensively available in publicly accessible scientific literature. This compound is a dihydroisochromen-1-one derivative isolated from Penicillium species. While many natural products from Penicillium are known to exhibit cytotoxic properties, specific quantitative data and mechanistic studies for this compound are lacking.

This guide provides a general framework and best practices for researchers working with novel or poorly characterized natural products like this compound to proactively address and minimize potential off-target effects in cellular assays. The following troubleshooting guides and FAQs are based on established principles in pharmacology and cell biology.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with natural product-derived compounds like this compound?

A1: Off-target effects occur when a compound interacts with cellular components other than its intended biological target, leading to unintended biological consequences. This is a significant concern for natural products as they have evolved to interact with multiple targets in their native biological context. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the primary target. Furthermore, off-target effects can contribute to cellular toxicity, confounding the assessment of a compound's specific activity.

Q2: I'm observing significant cytotoxicity in my cell line with this compound, even at low concentrations. How can I determine if this is an on-target or off-target effect?

A2: Differentiating on-target from off-target cytotoxicity is crucial. Here are several strategies:

  • Target Overexpression/Knockdown: If a putative target is known or hypothesized, modulating its expression level can be informative. Overexpression of the target may confer resistance to the compound if the toxicity is on-target. Conversely, cells with reduced target expression (via siRNA, shRNA, or CRISPR-Cas9 knockout) should show decreased sensitivity.

  • Structurally Unrelated Inhibitor: Use a well-characterized inhibitor with a different chemical scaffold that targets the same protein or pathway. If this second inhibitor phenocopies the effect of this compound, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: If the compound inhibits an enzyme, adding a downstream product of the enzymatic reaction might rescue the cells from toxicity, indicating an on-target effect.

  • Cell-Free Assays: Test the activity of this compound in a cell-free system containing the purified target protein. This can confirm direct interaction and inhibition, although it does not rule out off-target effects within a complex cellular environment.

Q3: How can I proactively design my experiments to minimize the risk of off-target effects from this compound?

A3: A well-designed experimental plan is the best defense against misleading results from off-target effects.

  • Dose-Response Curves: Always perform a dose-response experiment to determine the minimal effective concentration. Using the lowest possible concentration that elicits the desired on-target phenotype will reduce the likelihood of engaging lower-affinity off-targets.

  • Use of Control Compounds: Include both a positive control (a known modulator of the target pathway) and a negative control (a structurally similar but inactive analog of this compound, if available).

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process.

  • Time-Course Experiments: Observe the cellular response at multiple time points. Early responses are more likely to be direct, on-target effects, while later events may be a consequence of downstream or off-target signaling.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Inconsistent results between different cell lines. Cell lines may have varying expression levels of the on-target protein or relevant off-target proteins.1. Confirm Target Expression: Use Western blot or qPCR to quantify the expression of the putative target protein in each cell line. 2. Profile Off-Target Expression: If known off-targets for the compound class exist, check their expression levels. 3. Use a Target-Null Cell Line: If possible, test the compound in a cell line where the intended target has been knocked out.
High background signal or unexpected phenotypes in phenotypic screens. The compound may be a "frequent hitter" or a nuisance compound that interferes with assay components (e.g., fluorescence, luciferase).1. Perform Counter-Screens: Test the compound in the absence of the target or in a simplified buffer system to identify assay interference. 2. Check for Aggregation: Use dynamic light scattering or a similar method to determine if the compound forms aggregates at the concentrations used. 3. Consult "Nuisance Compound" Databases: Check publicly available databases for compounds with similar scaffolds that are known to interfere with specific assay technologies.
Discrepancy between biochemical and cellular assay results. Poor cell permeability, rapid metabolism of the compound, or engagement of cellular off-targets that are not present in the biochemical assay.1. Assess Cell Permeability: Use methods like PAMPA or Caco-2 assays to determine if the compound can enter the cell. 2. Evaluate Compound Stability: Measure the half-life of the compound in cell culture medium and in the presence of cells. 3. Perform Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or affinity-based pulldowns to confirm the compound binds to its intended target in a cellular context.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range for this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Add the diluted compound to the cells and incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

  • Cell Culture and Treatment: Culture cells to a high density and treat with either vehicle or a chosen concentration of this compound for a defined period.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.

Visualizing Experimental Logic

The following diagram illustrates a general workflow for investigating and mitigating off-target effects of a novel compound.

Off_Target_Workflow General Workflow for Investigating Off-Target Effects cluster_Initial_Screening Initial Screening & Characterization cluster_On_Target_Validation On-Target Validation cluster_Off_Target_Investigation Off-Target Investigation cluster_Conclusion Conclusion Start Start with Novel Compound (e.g., this compound) DoseResponse Dose-Response Curve (Determine EC50/IC50) Start->DoseResponse Phenotype Observe Cellular Phenotype DoseResponse->Phenotype TargetModulation Target Overexpression/ Knockdown Phenotype->TargetModulation Hypothesized Target OrthogonalInhibitor Structurally Unrelated Inhibitor Phenotype->OrthogonalInhibitor RescueExperiment Rescue Experiment Phenotype->RescueExperiment CETSA Cellular Thermal Shift Assay (CETSA) Phenotype->CETSA CounterScreen Assay Interference Counter-Screen Phenotype->CounterScreen Troubleshoot Unexpected Results AffinityPulldown Affinity Pulldown-Mass Spec Phenotype->AffinityPulldown Computational In Silico Target Prediction Phenotype->Computational OnTarget Phenotype is On-Target TargetModulation->OnTarget OrthogonalInhibitor->OnTarget RescueExperiment->OnTarget CETSA->OnTarget OffTarget Phenotype is Off-Target CounterScreen->OffTarget AffinityPulldown->OffTarget Computational->OffTarget Mixed Phenotype is a Mix of On- and Off-Target Effects OnTarget->Mixed OffTarget->Mixed

Technical Support Center: Refining Purification Protocols for Aspergillumarin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aspergillumarin B, a secondary metabolite from Aspergillus species. The information provided is based on established protocols for the purification of related prenylated indole (B1671886) alkaloids and other fungal natural products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, chromatography, and final purification steps for this compound.

1. Extraction & Initial Cleanup

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient cell lysis.- Ensure thorough grinding of mycelia, preferably in liquid nitrogen. - Consider enzymatic lysis if mechanical methods are insufficient.
Improper solvent selection.- Aspergillus secondary metabolites are often extracted with ethyl acetate (B1210297), methanol (B129727), or a mixture of dichloromethane (B109758) and methanol.[1] - Perform small-scale pilot extractions with different solvents to determine the optimal choice for this compound.
Incomplete solvent evaporation.- Use a rotary evaporator for efficient solvent removal. - For high-boiling point solvents, use a high-vacuum pump.
Presence of Emulsions during Liquid-Liquid Extraction High concentration of lipids or surfactants in the extract.- Gently swirl instead of vigorously shaking the separatory funnel. - Add a small amount of a different organic solvent to break the emulsion. - Centrifugation can also be used to separate the layers.
Sample Overload in Solid-Phase Extraction (SPE) Exceeding the binding capacity of the SPE cartridge.- Reduce the amount of crude extract loaded onto the cartridge. - Use a larger SPE cartridge with a higher sorbent mass.

2. Chromatographic Purification

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from Contaminants Inappropriate stationary phase.- For initial fractionation, silica (B1680970) gel or reversed-phase (C18) chromatography is commonly used for similar compounds.[2][3] - Consider size-exclusion chromatography (e.g., Sephadex LH-20) for separating compounds based on molecular size.[4]
Suboptimal mobile phase.- Develop a gradient elution method. For reversed-phase HPLC, a common mobile phase is a gradient of acetonitrile (B52724) or methanol in water, often with a formic acid modifier.[5] - Perform small-scale analytical HPLC runs to screen different solvent systems.
Peak Tailing in HPLC Column overload.- Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.- Add a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds).
Column degradation.- Flush the column with a strong solvent or replace it if performance does not improve.
Irreproducible Retention Times Changes in mobile phase composition.- Prepare fresh mobile phase for each run and ensure proper mixing.
Fluctuations in column temperature.- Use a column oven to maintain a consistent temperature.
Column equilibration issues.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

3. Purity Assessment & Compound Stability

Problem Possible Cause(s) Suggested Solution(s)
Compound Degradation during Purification Sensitivity to pH, light, or temperature.- Work at lower temperatures (e.g., in a cold room). - Protect samples from light by using amber vials. - Buffer the mobile phase if the compound is pH-sensitive.
Presence of degradative enzymes.- Ensure all glassware and solvents are clean and free of contaminants.
Inaccurate Purity Assessment by a Single Method Co-elution of impurities with similar properties.- Use orthogonal analytical techniques for purity confirmation (e.g., HPLC with different column chemistry, LC-MS, and NMR).
Difficulty in Achieving High Purity (>95%) Presence of closely related structural analogs.- Employ high-resolution preparative HPLC with a shallow gradient. - Consider multi-step purification strategies combining different chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an extraction solvent for this compound?

A1: Based on protocols for similar fungal secondary metabolites, ethyl acetate is a common and effective solvent for extracting moderately polar compounds like prenylated indole alkaloids from fungal cultures. Methanol or a mixture of dichloromethane and methanol can also be effective. It is recommended to perform small-scale extractions with a few different solvents to determine the optimal one for your specific fungal strain and culture conditions.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: A multi-step chromatographic approach is often necessary.

  • Initial Fractionation: Vacuum liquid chromatography (VLC) or flash chromatography on silica gel or a reversed-phase (C18) sorbent is a good first step to separate the crude extract into fractions of varying polarity.

  • Intermediate Purification: Size-exclusion chromatography using Sephadex LH-20 can be effective in separating compounds based on their molecular size and removing pigments.

  • Final Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used for the final purification to achieve high purity. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

Q3: How can I monitor the purification process to track this compound?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to analyze fractions from initial chromatography steps. You can use a UV lamp to visualize spots and a staining reagent if the compound is not UV-active.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a diode array detector (DAD) or a mass spectrometer (MS) is the preferred method for monitoring fractions. This will allow you to identify the fractions containing your target compound based on its retention time and UV-vis spectrum or mass-to-charge ratio.

Q4: What are the key parameters to consider for developing an HPLC purification method?

A4:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of a polar solvent (e.g., water with 0.1% formic acid) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Flow Rate: This will depend on the column dimensions.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. If unknown, a DAD can be used to determine the optimal wavelength.

  • Injection Volume: This should be optimized to avoid column overload.

Q5: How can I confirm the identity and purity of my final this compound sample?

A5: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) will provide an accurate mass measurement to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.

  • Purity Assessment: Purity should be assessed by analytical HPLC, preferably using a different column or mobile phase than the one used for purification to ensure no impurities are co-eluting.

Experimental Protocols & Data

Generalized Experimental Protocol for this compound Purification

This protocol is a generalized procedure based on methods used for purifying structurally similar prenylated indole alkaloids from Aspergillus species. Optimization will be required for specific experimental conditions.

1. Fungal Cultivation and Extraction:

  • Cultivate the Aspergillus strain known to produce this compound in a suitable liquid or solid medium.

  • After the incubation period, harvest the fungal mycelia and/or the culture broth.

  • Extract the biomass and/or broth with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract under reduced pressure to obtain the crude extract.

2. Chromatographic Purification:

  • Step 1: Initial Fractionation (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried material onto a silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

    • Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.

  • Step 2: Intermediate Purification (Sephadex LH-20):

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated fraction in a suitable solvent (e.g., methanol or a dichloromethane/methanol mixture).

    • Apply the sample to a Sephadex LH-20 column and elute with the same solvent.

    • Collect and analyze the fractions.

  • Step 3: Final Purification (Preparative RP-HPLC):

    • Concentrate the purified fraction from the previous step.

    • Dissolve the sample in the initial mobile phase for HPLC.

    • Purify the sample using a preparative reversed-phase (C18) HPLC column with a gradient elution of water and acetonitrile (or methanol), both containing 0.1% formic acid.

    • Collect the peak corresponding to this compound.

    • Remove the solvent to obtain the pure compound.

Quantitative Data: HPLC Conditions for Related Compounds

The following table summarizes HPLC conditions reported for the purification of prenylated indole alkaloids from Aspergillus species, which can serve as a starting point for developing a method for this compound.

Compound Class Column Mobile Phase Gradient Reference
Prenylated Indole AlkaloidsC18Acetonitrile/WaterGradient: 25-60% MeCN over 55 min
Prenylated Indole AlkaloidsC18Methanol/WaterGradient elution
Fungal Secondary MetabolitesC18Methanol/Acetonitrile (1:1) in Water with 0.1% Formic AcidLinear gradient: 10-100% over 30 min

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Concentration cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization fungal_culture Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel Initial Fractionation sephadex Sephadex LH-20 silica_gel->sephadex Intermediate Purification prep_hplc Preparative RP-HPLC sephadex->prep_hplc Final Purification pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Assessment (HPLC) & Structure Elucidation (MS, NMR) pure_compound->analysis

Caption: Generalized workflow for the purification of this compound.

Putative Biosynthetic Pathway

biosynthetic_pathway cluster_pathway Putative Biosynthesis of a Prenylated Indole Alkaloid tryptophan L-Tryptophan indole_scaffold Indole-containing Scaffold tryptophan->indole_scaffold Cyclization/ Modification dmapp Dimethylallyl Pyrophosphate (DMAPP) prenylated_intermediate Prenylated Intermediate dmapp->prenylated_intermediate indole_scaffold->prenylated_intermediate Prenyltransferase (e.g., CdpNPT) aspergillumarin_b This compound (and related alkaloids) prenylated_intermediate->aspergillumarin_b Post-modification steps (Oxidation, etc.)

Caption: A putative biosynthetic pathway for a prenylated indole alkaloid.

References

Validation & Comparative

Aspergillumarin A vs. Aspergillumarin B: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Aspergillumarin A and Aspergillumarin B, two dihydroisocoumarin derivatives isolated from the endophytic fungus Aspergillus sp. While current research on their specific mechanisms of action is limited, this document summarizes the available data and outlines standard experimental protocols for further investigation.

Overview and Current Data

Aspergillumarin A and B were first isolated in 2012 from an endophytic fungus collected from the South China Sea. Structurally, they are closely related dihydroisocoumarins. To date, the only reported biological activity for both compounds is a weak antibacterial effect against Gram-positive bacteria.

Data Presentation

The following table summarizes the currently available comparative data for Aspergillumarin A and B.

FeatureAspergillumarin AThis compoundReference
Compound Class DihydroisocoumarinDihydroisocoumarin[1]
Antibacterial Activity Weak activity against Staphylococcus aureus and Bacillus subtilis at 50 μg/mLWeak activity against Staphylococcus aureus and Bacillus subtilis at 50 μg/mL[1]

Experimental Protocols for Further Mechanistic Studies

To elucidate and compare the mechanisms of action of Aspergillumarin A and B, a series of standardized in vitro assays are recommended. The following are detailed protocols for key experiments.

Antimicrobial Susceptibility Testing

Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Aspergillumarin A and B against a panel of clinically relevant bacteria.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and culture them in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compounds:

    • Prepare stock solutions of Aspergillumarin A and B in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 0.1 to 100 µg/mL).

  • Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC and MBC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • To determine the MBC, aliquot a small volume from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the MHA plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay

Objective: To assess and compare the cytotoxic effects of Aspergillumarin A and B on mammalian cell lines.

Protocol: MTT Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous line like HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of Aspergillumarin A and B in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Data Analysis:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assay

Objective: To investigate and compare the potential anti-inflammatory effects of Aspergillumarin A and B by measuring their ability to inhibit the production of inflammatory mediators in macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 murine macrophages and seed them in a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of Aspergillumarin A and B for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Activity Assay

Objective: To evaluate and compare the free radical scavenging activity of Aspergillumarin A and B.

Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add various concentrations of Aspergillumarin A and B to the DPPH solution.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.

    • Determine the IC₅₀ value for each compound.

Enzyme Inhibition Assay

Objective: To screen for and compare the inhibitory effects of Aspergillumarin A and B on a specific enzyme target. The choice of enzyme would depend on preliminary screening or hypothesis-driven research (e.g., cyclooxygenase-2 for anti-inflammatory effects, or a bacterial enzyme for antibacterial mechanism).

Protocol: General Spectrophotometric Enzyme Inhibition Assay

  • Assay Components:

    • Prepare a buffer solution optimal for the activity of the target enzyme.

    • Prepare solutions of the enzyme, its substrate, and the test compounds (Aspergillumarin A and B).

  • Reaction:

    • In a 96-well plate, pre-incubate the enzyme with various concentrations of Aspergillumarin A or B for a set period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Include a control reaction without any inhibitor.

  • Measurement:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence of the product over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the percentage of inhibition and the IC₅₀ value for each compound. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Visualizing Methodologies and Potential Mechanisms

Experimental and Logical Flow Diagrams

Experimental_Workflow_for_Antimicrobial_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Broth Microdilution A->C B Compound Dilution (Aspergillumarin A & B) B->C D Incubation (37°C, 24h) C->D E Determine MIC D->E F Plate on Agar E->F G Determine MBC F->G

Fig. 1: Workflow for Antimicrobial Susceptibility Testing.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Seeding B Compound Treatment (Aspergillumarin A & B) A->B C Incubation (24-72h) B->C D Add MTT Reagent C->D E Dissolve Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Fig. 2: Workflow for Cytotoxicity (MTT) Assay.

Hypothetical_Signaling_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_inhibition Potential Inhibition cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB p_NFkB p-NF-κB (Active) NFkB->p_NFkB Phosphorylation Nucleus Nucleus p_NFkB->Nucleus Translocation Compound Aspergillumarin A/B Compound->IKK Inhibits? Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Genes->Mediators

Fig. 3: Hypothetical Inhibition of the NF-κB Signaling Pathway.

Conclusion

The current body of research provides a very limited basis for comparing the mechanisms of action of Aspergillumarin A and B, with both compounds demonstrating weak antibacterial activity against the same Gram-positive strains at the same concentration. To build a comprehensive understanding, further investigation using the standardized protocols outlined in this guide is essential. These studies will be critical in determining their potential as therapeutic agents and elucidating their molecular targets and effects on cellular signaling pathways. This guide serves as a foundational framework for researchers to design and execute future comparative studies on these promising natural products.

References

Validating Aspergillumarin B as a Potential Therapeutic Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic potential of Aspergillumarin B is currently hampered by a significant lack of available scientific data. While its chemical structure has been identified, extensive research into its biological activities, mechanism of action, and preclinical efficacy is not publicly accessible. This guide, therefore, aims to provide a framework for such a validation process by outlining the necessary experimental investigations and offering a comparative analysis with a well-characterized natural compound with established therapeutic properties, Silymarin (B1681676).

This compound, a 2-benzopyran derivative, has been identified from fungal sources, specifically from the genus Penicillium. Its chemical formula is C14H18O4, and its IUPAC name is (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one. Despite this chemical characterization, its potential as a therapeutic agent remains largely unexplored in published literature.

To validate the therapeutic potential of a novel compound like this compound, a series of in vitro and in vivo studies are essential. These studies would aim to elucidate its pharmacological properties, including its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities.

Proposed Experimental Workflow for Validating this compound

The following diagram outlines a logical workflow for the initial validation of this compound's therapeutic potential.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Isolation & Characterization Compound Isolation & Characterization Primary Bioactivity Assays Primary Bioactivity Assays Compound Isolation & Characterization->Primary Bioactivity Assays Initial Screening Dose-Response Studies Dose-Response Studies Primary Bioactivity Assays->Dose-Response Studies Identify Potency Signaling Pathway Analysis Signaling Pathway Analysis Dose-Response Studies->Signaling Pathway Analysis Elucidate MOA Target Identification Target Identification Signaling Pathway Analysis->Target Identification Animal Model of Disease Animal Model of Disease Signaling Pathway Analysis->Animal Model of Disease Validate in vivo Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Model of Disease->Efficacy & Toxicity Assessment

Caption: Proposed experimental workflow for validating the therapeutic potential of this compound.

Comparative Analysis: this compound (Hypothetical) vs. Silymarin

In the absence of data for this compound, we will use Silymarin as a benchmark for comparison. Silymarin is a well-researched flavonolignan complex extracted from milk thistle (Silybum marianum) and is known for its hepatoprotective, anti-inflammatory, and antioxidant properties.[1][2] This comparison will highlight the types of data required to validate this compound.

Table 1: Comparison of Anti-inflammatory and Antioxidant Properties
ParameterThis compoundSilymarin
Anti-inflammatory Activity
Inhibition of NO productionData Not AvailableSignificant inhibition in LPS-stimulated macrophages
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)Data Not AvailableReduction in secretion of TNF-α and IL-6[1]
Antioxidant Activity
Radical Scavenging Activity (DPPH, ABTS)Data Not AvailableEffective scavenging of DPPH and ABTS radicals[3]
Inhibition of Lipid PeroxidationData Not AvailablePotent inhibitor of lipid peroxidation[3]

Key Experimental Protocols

To generate the data necessary for a comprehensive comparison, the following experimental protocols would be essential:

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay:

    • Cell Line: RAW 264.7 murine macrophages.

    • Methodology: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control would indicate anti-inflammatory activity.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

    • Methodology: Cells are treated as described above. The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Methodology: Different concentrations of this compound are mixed with a methanolic solution of DPPH. The reduction of the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm. The percentage of scavenging activity is calculated relative to a control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Methodology: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate. Various concentrations of this compound are then added, and the decrease in absorbance at 734 nm is measured.

Signaling Pathway Analysis: A Hypothetical Anti-inflammatory Mechanism

Should this compound demonstrate anti-inflammatory properties, a key next step would be to investigate the underlying molecular mechanisms. A common pathway implicated in inflammation is the NF-κB signaling cascade. The following diagram illustrates a hypothetical mechanism by which this compound might exert its anti-inflammatory effects.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates Gene Transcription Gene Transcription NF-κB_nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound This compound This compound->IKK inhibits

Caption: Hypothetical NF-κB inhibitory mechanism of this compound.

Conclusion

While this compound has been chemically identified, its therapeutic potential remains unproven due to a lack of published biological data. To validate this compound as a potential therapeutic agent, a systematic investigation into its anti-inflammatory, antioxidant, and other biological activities is required. By following the outlined experimental workflow and comparing the resulting data with that of well-established natural products like Silymarin, the scientific community can begin to understand the true therapeutic promise of this compound. Further research is strongly encouraged to unlock the potential of this and other novel natural compounds.

References

cross-validation of Aspergillumarin B activity in different research labs

Asperentin B: A Potent Natural Inhibitor of Protein Tyrosine Phosphatase 1B

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the efficacy of Asperentin B versus other natural product inhibitors for researchers, scientists, and drug development professionals.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a key negative regulator of the insulin (B600854) and leptin signaling pathways. The discovery of potent and selective natural product inhibitors of PTP1B is a promising avenue for the development of new therapeutic agents. This guide provides a comparative analysis of the efficacy of Asperentin B, a fungal metabolite, with other notable natural product inhibitors of PTP1B, supported by experimental data.

Efficacy Comparison of Natural PTP1B Inhibitors

The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the IC50 values of Asperentin B and other well-characterized natural product inhibitors against PTP1B.

CompoundNatural SourceIC50 (µM)
Asperentin B Aspergillus sydowii2.05 (±0.15)[1]
Ursolic AcidWidely found in plants3.54 - 5.4[2][3]
Oleanolic Acid Derivative (25f)Plant-derived3.12[4]
BerberineBerberis species0.1569[5]
Licochalcone AGlycyrrhiza species19.1 (±0.1)
Suramin (B1662206) (Positive Control)Synthetic11.85 (±0.25)
PruninFound in citrus fruits17.5 (±2.6)
Mulberrofuran GMorus alba0.57 (±0.04)
Albanol BMorus alba0.80 (±0.02)
Kuwanon GMorus alba2.26 (±0.03)
BaicalinScutellaria baicalensis3.87 (±0.45)

Experimental Protocols

The determination of PTP1B inhibitory activity is crucial for the identification and characterization of potential therapeutic agents. A commonly employed method is a colorimetric enzyme assay using a synthetic substrate.

PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on the enzymatic activity of PTP1B.

Principle: This assay measures the enzymatic activity of PTP1B by quantifying the dephosphorylation of a substrate, typically p-nitrophenyl phosphate (B84403) (pNPP). When PTP1B cleaves the phosphate group from pNPP, it produces p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of a PTP1B inhibitor will reduce the amount of pNP produced.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate solution: p-nitrophenyl phosphate (pNPP) in assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and dilute the PTP1B enzyme and test compounds to the desired concentrations in the assay buffer.

  • Assay Reaction:

    • Add a specific volume of the assay buffer to each well of a 96-well plate.

    • Add the test compound solution at various concentrations to the respective wells. Include wells for a positive control (a known PTP1B inhibitor like suramin or ursolic acid) and a negative control (solvent only).

    • Add the PTP1B enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stop solution to each well. The stop solution, typically a strong base like NaOH, denatures the enzyme and shifts the pH, leading to the full development of the yellow color of pNP.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve by identifying the concentration at which 50% inhibition is achieved.

Visualizing the PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B plays a critical role in downregulating the insulin signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for PTP1B inhibitors.

PTP1B_Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR_p Phosphorylated IR IR->IR_p Autophosphorylation IRS Insulin Receptor Substrate (IRS) IR_p->IRS Binds PTP1B PTP1B IR_p->PTP1B Dephosphorylates IRS_p Phosphorylated IRS IRS->IRS_p Phosphorylation PI3K PI3K IRS_p->PI3K Activates IRS_p->PTP1B Dephosphorylates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake

Caption: PTP1B's role in the insulin signaling pathway.

The diagram illustrates that upon insulin binding, the insulin receptor becomes phosphorylated and activates downstream signaling molecules, ultimately leading to glucose uptake. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrate, thereby dampening the signal. PTP1B inhibitors block this dephosphorylation step, leading to enhanced insulin sensitivity.

References

The Quest for Potent Bioactivity: Unraveling the Structure-Activity Relationship of Aspergillumarin B and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances governing the biological activity of Aspergillumarin B, a natural product from Aspergillus, remains a compelling area of research for scientists in drug discovery. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, an analysis of its core structure and comparison with related fungal metabolites can provide valuable insights for future analog design and development.

This compound is a dihydroisocoumarin derivative characterized by a (3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-one backbone. The presence of chiral centers, a phenolic hydroxyl group, and a secondary alcohol on the pentyl side chain are key structural features that likely play a crucial role in its biological interactions. The lack of comprehensive SAR data for this compound necessitates a broader examination of related dihydroisocoumarin and other polyketide natural products to infer potential structure-activity trends.

General Principles of Bioactivity in Related Fungal Polyketides

Studies on various bioactive compounds isolated from Aspergillus and other fungal species highlight several recurring themes in their structure-activity relationships. These general principles may offer a foundational understanding for predicting the impact of structural modifications on the activity of this compound.

Importance of the Dihydroisocoumarin Scaffold

The dihydroisocoumarin core is a common motif in many biologically active fungal metabolites. The lactone ring and the phenolic hydroxyl group are often critical for activity. Modifications to these functionalities, such as ring opening, esterification of the hydroxyl group, or alteration of the aromatic substitution pattern, can dramatically affect the compound's biological profile.

Role of Side Chain Modifications

The nature and substitution of side chains attached to the core scaffold are pivotal in determining both the potency and selectivity of action. For this compound, the 4-hydroxypentyl side chain at the C-3 position is a key feature. Key parameters of the side chain that likely influence activity include:

  • Length and Lipophilicity: Altering the length of the alkyl chain can impact the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Hydroxylation: The position and stereochemistry of the hydroxyl group on the side chain are often crucial for specific hydrogen bonding interactions with biological targets.

  • Branching and Unsaturation: Introduction of branching or double bonds in the side chain can alter the conformational flexibility and steric profile of the molecule, leading to changes in activity.

Experimental Methodologies for SAR Determination

To establish a definitive structure-activity relationship for this compound, a systematic approach involving the synthesis of analogs and their subsequent biological evaluation is necessary. The following experimental protocols are fundamental to such studies.

General Synthesis of this compound Analogs

The synthesis of this compound analogs would typically involve a convergent strategy. The dihydroisocoumarin core could be synthesized via methods such as the intramolecular Diels-Alder reaction or palladium-catalyzed cyclization. The side chain can be introduced through various coupling reactions or by starting with a pre-functionalized building block.

Table 1: Hypothetical Analogs of this compound for SAR Studies

Analog Modification from this compound Rationale for Synthesis
AMB-01 Esterification of the C-8 phenolic hydroxyl group.To investigate the importance of the phenolic hydroxyl for activity.
AMB-02 Oxidation of the C-4' secondary alcohol to a ketone.To assess the role of the hydrogen bond donating ability of the alcohol.
AMB-03 Inversion of stereochemistry at C-4'.To determine the stereochemical requirements for activity.
AMB-04 Shortening of the pentyl side chain to a propyl chain.To evaluate the effect of side chain length and lipophilicity.
AMB-05 Replacement of the pentyl side chain with a phenethyl group.To explore the impact of an aromatic side chain.
Biological Activity Assays

The choice of biological assays would depend on the known or suspected activities of this compound. Given the broad range of activities reported for Aspergillus-derived metabolites, initial screening could include:

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) determination against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: Evaluation of antiproliferative activity against various cancer cell lines using assays such as the MTT or SRB assay.

  • Enzyme Inhibition Assays: Screening against specific enzymes based on structural similarity to known inhibitors.

Experimental Workflow for SAR Study

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start This compound Mod1 Modification of Phenolic OH Start->Mod1 Mod2 Modification of Side Chain OH Start->Mod2 Mod3 Modification of Side Chain Length Start->Mod3 Analogs Library of Analogs Mod1->Analogs Mod2->Analogs Mod3->Analogs Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Analogs->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Analysis (IC50/EC50) Hit_ID->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized workflow for conducting a structure-activity relationship study.

Future Directions

The field of natural product chemistry continues to uncover novel compounds with therapeutic potential. While the current body of literature on the structure-activity relationship of this compound is sparse, its unique chemical architecture warrants further investigation. A systematic SAR study, guided by the principles observed in related fungal metabolites, would be instrumental in unlocking the full therapeutic potential of this natural product and its future analogs. Such studies would not only illuminate the key structural determinants for its bioactivity but also pave the way for the rational design of more potent and selective therapeutic agents.

A Comprehensive Analysis of Aspergillumarin B: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature exists regarding the biological activities and comparative efficacy of Aspergillumarin B. Despite its isolation and chemical characterization, publicly available data from peer-reviewed studies detailing its performance against other compounds, its mechanism of action, or specific experimental protocols for its analysis are conspicuously absent. This guide, therefore, serves to summarize the existing chemical information for this compound and to provide a broader context for its potential future investigation by outlining relevant signaling pathways in its source genus, Aspergillus, and standard methodologies for antifungal compound evaluation.

Chemical Properties of this compound

This compound is a 2-benzopyran compound.[1] Its chemical formula is C14H18O4, with a molecular weight of 250.29 g/mol .[1] The compound has been identified in fungi of the Penicillium genus.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H18O4PubChem[1]
Molecular Weight250.29 g/mol PubChem[1]
IUPAC Name(3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydroisochromen-1-onePubChem[1]
InChIKeyJDIGWVAMJGGRBY-GXSJLCMTSA-NPubChem[1]
Canonical SMILESC--INVALID-LINK--OPubChem[1]

Potential Signaling Pathways for Investigation

Given that this compound is an Aspergillus-derived metabolite, its potential antifungal activity could involve interaction with key signaling pathways within pathogenic fungi such as Aspergillus fumigatus. One such critical pathway is the Cell Wall Integrity (CWI) signaling pathway, which is essential for fungal survival and a common target for antifungal drugs. The diagram below illustrates a generalized model of the CWI pathway in A. fumigatus.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Sensors Cell Wall Stress->Sensors RhoGTPases RhoGTPases Sensors->RhoGTPases PkcA PkcA RhoGTPases->PkcA Bck1 Bck1 (MAPKKK) PkcA->Bck1 Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 MpkA MpkA (MAPK) Mkk2->MpkA TranscriptionFactors Transcription Factors MpkA->TranscriptionFactors GeneExpression Cell Wall Gene Expression TranscriptionFactors->GeneExpression

A simplified diagram of the Cell Wall Integrity (CWI) signaling pathway in Aspergillus fumigatus.

Standardized Experimental Protocols for Antifungal Susceptibility Testing

While no specific experimental data for this compound exists, a standard approach to determine the in vitro efficacy of a novel antifungal agent is through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). The following outlines a generalized workflow for such an experiment.

Antifungal_Workflow Start Start PrepareFungalInoculum Prepare Fungal Inoculum (e.g., Aspergillus species) Start->PrepareFungalInoculum SerialDilution Perform Serial Dilution of This compound and Control Drugs PrepareFungalInoculum->SerialDilution InoculatePlates Inoculate Microtiter Plates with Fungal Suspension and Compounds SerialDilution->InoculatePlates Incubate Incubate Plates (e.g., 48-72 hours at 35°C) InoculatePlates->Incubate ReadResults Visually or Spectrophotometrically Determine Fungal Growth Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC End End DetermineMIC->End

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antifungal Agents: Stock solutions of this compound and comparator antifungal agents (e.g., Amphotericin B, Voriconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Inoculum: A standardized suspension of the fungal test organism (e.g., Aspergillus fumigatus) is prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10^3 colony-forming units/mL) in a standardized test medium such as RPMI-1640.

  • Plate Preparation: The antifungal agents are serially diluted in the microtiter plates using the test medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium (negative control) and the medium with the fungal suspension but no drug (positive control) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 48 to 72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control.

Conclusion and Future Outlook

The current body of scientific literature does not contain the necessary data to perform a statistical or comparative analysis of this compound. There is a clear need for foundational research to determine its biological activities, including its potential antifungal, antibacterial, or cytotoxic effects. Future studies should focus on in vitro screening against a panel of pathogenic fungi and bacteria, followed by mechanistic studies to elucidate its mode of action, potentially involving pathways such as the CWI cascade. Without such fundamental data, the placement of this compound within the landscape of therapeutic agents remains unknown.

References

peer-reviewed studies validating the therapeutic potential of Aspergillumarin B

Author: BenchChem Technical Support Team. Date: December 2025

Aspergillumarin B: Unraveling Therapeutic Potential in Preclinical Research

A comprehensive analysis of the current scientific literature reveals a significant scarcity of peer-reviewed studies on this compound, a dihydroisocoumarin isolated from an endophytic Aspergillus species. The initial discovery and characterization of Aspergillumarin A and B were reported in a 2012 publication in Chemistry of Natural Compounds. This study primarily focused on the isolation and structural elucidation of these compounds, noting only weak Gram-positive antibacterial activity for Aspergillumarin A. Beyond this initial report, there is a notable absence of further research validating any significant therapeutic potential for this compound.

Due to the limited availability of experimental data, a direct comparison guide on the therapeutic performance of this compound is not feasible at this time. To address the core requirements of your request for a detailed comparative analysis, this guide will instead focus on two well-researched secondary metabolites from Aspergillus species with established therapeutic properties: Gliotoxin (anticancer) and Fumagillin (anti-inflammatory). This comparative analysis will provide the requested data presentation, experimental protocols, and visualizations for these alternative compounds, offering valuable insights for researchers and drug development professionals.

Part 1: Gliotoxin - A Potent Anticancer Agent from Aspergillus fumigatus

Gliotoxin is a well-characterized mycotoxin produced by Aspergillus fumigatus that has garnered significant interest for its potent cytotoxic and pro-apoptotic effects on various cancer cell lines. Its primary mechanism of action involves the inhibition of several key cellular processes, leading to cell death.

Comparative Analysis of Anticancer Activity

The following table summarizes the cytotoxic effects of Gliotoxin against various human cancer cell lines, with Paclitaxel, a widely used chemotherapeutic agent, as a comparator.

CompoundCancer Cell LineAssay TypeEndpointConcentration/IC50Reference
Gliotoxin HeLa (Cervical Cancer)MTT AssayCell ViabilityIC50: ~50 nM[1][2]
SW1353 (Chondrosarcoma)MTT AssayCell ViabilityIC50: ~75 nM[1][2]
K562 (Leukemia)Not SpecifiedCytotoxicityIC50: 3.1 µM[3]
Colorectal Cancer CellsWnt Reporter AssayWnt Pathway InhibitionNot Specified
Paclitaxel HeLa (Cervical Cancer)MTT AssayCell ViabilityIC50: ~5-10 nMPublicly available data
SW1353 (Chondrosarcoma)Not SpecifiedApoptosis InductionEffective at nM concentrationsPublicly available data
Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HeLa, SW1353) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with varying concentrations of Gliotoxin or a comparator drug (e.g., Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with the test compound as described above.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

Gliotoxin exerts its anticancer effects through the induction of apoptosis via multiple signaling pathways. A key mechanism is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

gliotoxin_pathway Gliotoxin Gliotoxin ROS ↑ Reactive Oxygen Species (ROS) Gliotoxin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 (anti-apoptotic) ↓ Downregulation Mitochondria->Bcl2 Bax Bax (pro-apoptotic) ↑ Upregulation Mitochondria->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Gliotoxin-induced apoptotic signaling pathway.

Part 2: Fumagillin - An Anti-inflammatory Agent from Aspergillus fumigatus

Fumagillin is another secondary metabolite from Aspergillus fumigatus with potent anti-inflammatory and anti-angiogenic properties. Its primary molecular target is methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme crucial for protein modification and endothelial cell proliferation.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the anti-inflammatory effects of a Fumagillin prodrug nanotherapy (Fum-PD) in a macrophage model, with a known anti-inflammatory agent, Dexamethasone, as a comparator.

CompoundCell ModelStimulantKey Marker InhibitionConcentrationReference
Fumagillin (Fum-PD) MacrophagesLipopolysaccharide (LPS)TNF-α, IL-1βNot Specified
NF-κB p65 signalingNot Specified
Dexamethasone MacrophagesLipopolysaccharide (LPS)TNF-α, IL-1βEffective at nM concentrationsPublicly available data
NF-κB signalingEffective at nM concentrationsPublicly available data
Key Experimental Protocols

Cytokine Measurement (ELISA)

  • Cell Culture and Treatment: Macrophages are cultured and stimulated with LPS in the presence or absence of Fum-PD or a comparator.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot for NF-κB Signaling

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated IKK, p65) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Fumagillin's anti-inflammatory effects are mediated through a unique pathway involving endothelial nitric oxide (NO) and the subsequent activation of AMP-activated protein kinase (AMPK), which ultimately suppresses the NF-κB signaling pathway in macrophages.

fumagillin_pathway Fumagillin Fumagillin-PD Nanotherapy EndothelialCells Endothelial Cells Fumagillin->EndothelialCells NO ↑ Nitric Oxide (NO) EndothelialCells->NO Macrophages Macrophages NO->Macrophages AMPK AMPK Activation Macrophages->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy ↑ Autophagy mTOR->Autophagy IKK IKK Degradation Autophagy->IKK NFkB NF-κB Signaling ↓ Inhibition IKK->NFkB Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Fumagillin's anti-inflammatory signaling cascade.

Conclusion

While the therapeutic potential of this compound remains largely unexplored, the Aspergillus genus is a rich source of bioactive compounds with significant promise in drug discovery. Gliotoxin and Fumagillin exemplify the diverse therapeutic applications of these fungal metabolites, with well-documented anticancer and anti-inflammatory activities, respectively. The detailed experimental protocols and signaling pathway diagrams provided for these compounds offer a robust framework for researchers engaged in the discovery and development of novel therapeutics from natural sources. Further investigation into the vast chemical diversity of Aspergillus species is warranted to uncover new lead compounds for a range of diseases.

References

Safety Operating Guide

Safe Disposal and Handling of Aspergillumarin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Aspergillumarin B as a potentially hazardous substance. Due to the absence of a specific Safety Data Sheet (SDS), all handling and disposal procedures should be conducted with caution, adhering to standard laboratory safety protocols for chemical and antibacterial waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, a dihydroisocoumarin compound with known antibacterial properties. The following protocols are based on general best practices for handling similar chemical compounds and antibacterial agents in a research environment.

Hazard Assessment and Safety Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

All handling of solid this compound and preparation of solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3]

Proper Disposal Procedures for this compound

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[3][4] Improper disposal, such as pouring it down the drain, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste and other waste streams. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, tubes, flasks, and gloves.

  • Containerization:

    • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Pour all solutions containing this compound into a dedicated, shatter-proof, and leak-proof hazardous waste container. Do not mix with other incompatible chemical waste.

    • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol, as this compound is soluble in these). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazard(s) (e.g., "Potentially Toxic," "Irritant").

    • The date of waste accumulation.

    • The name and contact information of the responsible researcher or lab.

  • Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table provides general disposal parameters based on guidelines for laboratory hazardous waste.

ParameterGuidelineSource
Waste Category Hazardous Chemical Waste
Solid Waste Container Leak-proof, labeled container
Liquid Waste Container Shatter-proof, leak-proof, labeled container
Empty Container Rinsing Triple-rinse with appropriate solvent
Spill Cleanup Material Inert absorbent (vermiculite, sand)

Experimental Protocol: Assessing Antibacterial Activity

The following is a generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Culture the target bacteria in the growth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate Plate D->E F Determine MIC (Visual/OD Reading) E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Hypothetical Signaling Pathway of Antibacterial Action

The precise mechanism of action for this compound is not well-documented. However, many antibacterial agents function by inhibiting essential cellular processes in bacteria. The following diagram illustrates a generalized, hypothetical signaling pathway where an antibacterial compound inhibits bacterial protein synthesis, a common mechanism of action.

Disclaimer: This diagram is a generalized representation and may not reflect the actual mechanism of this compound.

Signaling_Pathway cluster_bacterium Bacterial Cell A This compound (Antibacterial Agent) B Bacterial Ribosome (30S or 50S subunit) A->B Binds to C Protein Synthesis (Translation) B->C Inhibits D Essential Bacterial Proteins C->D Produces E Inhibition of Bacterial Growth and Proliferation D->E Leads to

Hypothetical pathway of antibacterial action via inhibition of protein synthesis.

References

Comprehensive Safety and Handling Guide for Aspergillumarin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Aspergillumarin B was found in the available resources. The following guidance is based on general best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this substance.

Essential Safety and Logistical Information

As a compound with limited safety data, this compound should be handled with caution. Researchers and drug development professionals must adhere to stringent safety protocols to minimize potential exposure and ensure a safe laboratory environment. The following sections provide procedural guidance for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard. Gloves should be changed every 30 minutes or immediately if contaminated, torn, or punctured.[1]
Body Protection A disposable, back-closing gown resistant to chemical permeation, with long sleeves and elastic or knit cuffs. Gowns should be changed every 2-3 hours or immediately after a spill or splash.[1]
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) with appropriate cartridges should be used.
Foot Protection Disposable shoe covers should be worn over laboratory-appropriate closed-toe shoes. Shoe covers must be removed when leaving the designated handling area.[1][2]

Operational Plan for Handling this compound

A clear, step-by-step operational plan is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound, especially of the solid compound, should be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet (BSC) to minimize inhalation exposure.

  • Ensure that an eye wash station and emergency shower are readily accessible.

  • Prepare all necessary materials, including solvents, consumables, and waste containers, before bringing this compound into the work area.

2. Weighing and Reconstitution:

  • When weighing the solid form, use a containment balance or perform the task within a fume hood to prevent the dispersal of powder.

  • Use anti-static equipment if necessary.

  • For reconstitution, add the solvent slowly and carefully to the vial containing the compound to avoid splashing. This compound is soluble in ethanol (B145695), methanol, DMF, or DMSO.

  • Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.

3. Experimental Use:

  • When adding this compound to experimental systems (e.g., cell cultures, biochemical assays), do so within the confines of a fume hood or BSC.

  • Use disposable plasticware whenever possible to avoid cross-contamination and simplify disposal.

  • Clearly label all solutions and experimental materials containing this compound.

4. Decontamination:

  • Wipe down all work surfaces and equipment with an appropriate deactivating agent (if known) or a 70% ethanol solution followed by a suitable laboratory detergent after each use.

  • All disposable materials used during handling and decontamination should be considered contaminated waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container. This container should be kept closed when not in use.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

2. Container Management:

  • Do not overfill waste containers; fill to a maximum of 75-80% capacity.

  • Ensure all waste containers are properly labeled with the contents, including "Hazardous Waste" and the name "this compound."

3. Final Disposal:

  • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Contaminated empty containers must be managed as hazardous waste. The first rinse of a container that held a highly toxic chemical should be collected as hazardous waste.

Experimental Workflow for Handling this compound

Handling_Workflow Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood / BSC prep_ppe->prep_setup prep_materials Gather Materials & Waste Containers prep_setup->prep_materials handling_weigh Weigh Solid Compound prep_materials->handling_weigh Enter Handling Area handling_reconstitute Reconstitute in Solvent handling_weigh->handling_reconstitute handling_experiment Perform Experiment handling_reconstitute->handling_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handling_experiment->cleanup_decontaminate Complete Experiment cleanup_segregate Segregate & Label Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Figure 1. A stepwise workflow for the safe handling of this compound, from preparation to disposal.

References

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